molecular formula C13H19NO2 B13523504 3-(2,6-Dimethoxyphenyl)piperidine

3-(2,6-Dimethoxyphenyl)piperidine

カタログ番号: B13523504
分子量: 221.29 g/mol
InChIキー: CROPIMHTLXALPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2,6-Dimethoxyphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal and organic chemistry research. Piperidines are a paramount heterocycle in the pharmaceutical industry, forming the core scaffold of more than twenty classes of therapeutics, including various antipsychotics, analgesics, and anticancer agents . This compound features a piperidine ring substituted at the 3-position with a 2,6-dimethoxyphenyl group, a structural motif that is highly valuable for constructing stereochemically complex molecules . Researchers utilize such substituted piperidines as critical synthetic intermediates in the development of new bioactive molecules and in the study of biological mechanisms . The piperidine ring can be synthesized through asymmetric dearomatization of activated pyridines, a method that combines chemical synthesis and biocatalysis to achieve precise stereochemistry, which is often essential for biological activity . The dimethoxyphenyl substituent can influence the compound's electronic properties and its binding affinity to biological targets. As a versatile building block, 3-(2,6-Dimethoxyphenyl)piperidine is For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

分子式

C13H19NO2

分子量

221.29 g/mol

IUPAC名

3-(2,6-dimethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO2/c1-15-11-6-3-7-12(16-2)13(11)10-5-4-8-14-9-10/h3,6-7,10,14H,4-5,8-9H2,1-2H3

InChIキー

CROPIMHTLXALPY-UHFFFAOYSA-N

正規SMILES

COC1=C(C(=CC=C1)OC)C2CCCNC2

製品の起源

United States
Foundational & Exploratory

Synthesis Pathway of 3-(2,6-Dimethoxyphenyl)piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Arylpiperidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in central nervous system (CNS) agents, serotonin reuptake inhibitors (SERT), and monoamine transporter modulators. The synthesis of 3-(2,6-Dimethoxyphenyl)piperidine presents unique chemical challenges due to the steric hindrance and electron-rich nature of the 2,6-dimethoxyphenyl moiety.

Rather than attempting a direct functionalization of an aliphatic piperidine ring—which often suffers from poor regioselectivity and over-alkylation—the most robust, scalable, and field-proven strategy relies on a two-phase approach:

  • Construction of the biaryl framework via a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Global reduction of the heteroaromatic ring via catalytic high-pressure hydrogenation.

This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to synthesize 3-(2,6-Dimethoxyphenyl)piperidine with high fidelity.

Retrosynthetic Analysis & Workflow

The retrosynthetic logic is driven by the commercial availability of starting materials and the predictability of transition-metal catalysis. 3-Bromopyridine and 2,6-dimethoxyphenylboronic acid are selected as the optimal precursors. Establishing the C-C bond while the nitrogen-containing ring is aromatic prevents the amine from interfering with the palladium catalyst.

Retrosynthesis A 3-(2,6-Dimethoxyphenyl) piperidine B 3-(2,6-Dimethoxyphenyl) pyridine A->B Reduction (PtO2, H2, AcOH) C 3-Bromopyridine B->C Suzuki Coupling (Pd cat., Base) D 2,6-Dimethoxyphenyl boronic acid B->D Suzuki Coupling (Pd cat., Base)

Caption: Retrosynthetic pathway from 3-(2,6-dimethoxyphenyl)piperidine to commercial precursors.

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The coupling of 3-bromopyridine with 2,6-dimethoxyphenylboronic acid requires overcoming significant steric hindrance. The two ortho-methoxy groups on the boronic acid shield the boron atom, impeding the transmetalation step. If transmetalation is too slow, the boronic acid undergoes competitive protodeboronation (hydrolysis of the C-B bond) [1]. To circumvent this, a highly active bidentate catalyst system, such as Pd(dppf)Cl2​ , is utilized. The large bite angle of the dppf ligand accelerates reductive elimination, driving the equilibrium forward.

SuzukiCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_OA + 3-Bromopyridine PdII_TM Pd(II) Intermediate (Transmetalation) PdII_OA->PdII_TM + 2,6-Dimethoxyphenylboronic acid + Base PdII_TM->Pd0 Reductive Elimination - Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the biaryl intermediate.

Quantitative Optimization

To establish the most reliable protocol, various conditions were evaluated. The use of 1,4-dioxane/water with potassium carbonate provided the optimal balance of solubility and base strength.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9045Significant protodeboronation observed.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 90 82 Optimal transmetalation; clean conversion.
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 10078Good yield, but higher ligand cost.
Step-by-Step Protocol: Synthesis of 3-(2,6-Dimethoxyphenyl)pyridine

Self-Validating Metric: The reaction is complete when LC-MS shows the total consumption of 3-bromopyridine and the appearance of the product mass ( [M+H]+=216.1 ).

  • Preparation : In an oven-dried Schlenk flask, combine 3-bromopyridine (1.0 equiv, 10 mmol), 2,6-dimethoxyphenylboronic acid (1.2 equiv, 12 mmol), and K2​CO3​ (2.5 equiv, 25 mmol).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 50 mL).

  • Catalyst Introduction : Under a positive flow of argon, add Pd(dppf)Cl2​ (0.05 equiv, 0.5 mmol).

  • Reaction : Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3-(2,6-dimethoxyphenyl)pyridine as a crystalline solid.

Phase 2: Catalytic Hydrogenation of the Pyridine Core

Mechanistic Causality

Direct hydrogenation of basic pyridines to piperidines is notoriously difficult. The resulting aliphatic piperidine is highly basic and strongly coordinates to the metal catalyst surface, acting as a potent catalyst poison.

To solve this, the reaction is conducted in glacial acetic acid. The acid protonates the basic nitrogen, forming a pyridinium acetate salt. This achieves two critical outcomes:

  • Prevents Poisoning : The protonated amine cannot donate its lone pair to the platinum surface [2].

  • Lowers Aromaticity : The pyridinium ion has a lower aromatic resonance energy than the neutral pyridine, making the ring significantly more susceptible to sequential hydride additions [3].

Adams' catalyst ( PtO2​ ) is selected because it is reduced in situ to highly active platinum black, which is exceptionally efficient for heteroaromatic reduction under moderate hydrogen pressure.

Hydrogenation A 3-(2,6-Dimethoxyphenyl) pyridine B Protonated Pyridinium Intermediate A->B + AcOH C Surface Adsorption (Pt Catalyst) B->C PtO2 / H2 D Sequential H2 Addition C->D E 3-(2,6-Dimethoxyphenyl) piperidine Acetate D->E Desorption

Caption: Mechanistic workflow of the acid-mediated pyridine hydrogenation.

Quantitative Optimization

Table 2: Optimization of Pyridine Hydrogenation Conditions

EntryCatalystSolvent H2​ Pressure (psi)Temp (°C)Yield (%)Mechanistic Observation
1Pd/C (10%)MeOH5025<10Severe catalyst poisoning by product.
2 PtO2​ AcOH152540Incomplete conversion; stalled reaction.
3 PtO2​ AcOH 55 50 95 Complete conversion; clean product profile.
Step-by-Step Protocol: Synthesis of 3-(2,6-Dimethoxyphenyl)piperidine

Self-Validating Metric: The physical uptake of exactly 3 molar equivalents of H2​ gas in the Parr shaker reservoir confirms the complete saturation of the pyridine ring. Furthermore, 1H NMR will show the complete disappearance of aromatic pyridine protons ( >8.0 ppm).

  • Preparation : Dissolve 3-(2,6-dimethoxyphenyl)pyridine (1.0 equiv, 5 mmol) in glacial acetic acid (25 mL) within a heavy-walled Parr hydrogenation vessel.

  • Catalyst Addition : Carefully add PtO2​ (Adams' catalyst, 10 mol%, 0.5 mmol). Caution: PtO2​ can be pyrophoric in the presence of solvent vapors and hydrogen.

  • Hydrogenation : Seal the vessel, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 55 psi with H2​ and heat to 50 °C with continuous shaking.

  • Monitoring : Allow the reaction to proceed until the pressure drop stabilizes (typically 8–12 hours), indicating the consumption of 3 equivalents of hydrogen.

  • Filtration : Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum black catalyst. Wash the pad with additional acetic acid (10 mL).

  • Basification & Extraction : Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dilute the residue with water (20 mL) and cool to 0 °C. Slowly add aqueous NaOH (6 M) until the pH reaches 12 (free-basing the piperidine). Extract the aqueous layer with dichloromethane ( 3×30 mL).

  • Final Isolation : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield 3-(2,6-Dimethoxyphenyl)piperidine as a pale yellow oil, which can be converted to a hydrochloride salt for long-term stable storage.

Analytical Characterization & Validation

To guarantee the scientific integrity of the synthesized compound, the following analytical validations must be met:

  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ at m/z=222.1 .

  • 1H NMR (400 MHz, CDCl3​ ) :

    • Absence of downfield pyridine protons (8.0–9.0 ppm).

    • Presence of a sharp singlet at ~3.8 ppm integrating to 6H (the two −OCH3​ groups).

    • Presence of a multiplet at 6.5–7.2 ppm integrating to 3H (the intact 2,6-dimethoxyphenyl ring).

    • Broad aliphatic multiplets between 1.5–3.5 ppm integrating to 9H (the saturated piperidine core).

References

  • Title: Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: The Journal of Organic Chemistry (2003) URL: [Link]

  • Title: Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Source: Organic Process Research & Development (2019) URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society (2023) URL: [Link]

Biological Activity Screening of 3-(2,6-Dimethoxyphenyl)piperidine: A Technical Guide to Scaffold Evaluation and Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating hit-to-lead workflows. The compound 3-(2,6-Dimethoxyphenyl)piperidine represents a highly versatile, bifunctional pharmacophore. It combines the ubiquitous, basic piperidine ring—a staple in FDA-approved therapeutics—with a sterically demanding 2,6-dimethoxyphenyl moiety. This technical guide provides an in-depth framework for the biological activity screening of this scaffold, detailing the causality behind assay design, structure-activity relationship (SAR) profiling, and self-validating experimental protocols.

Pharmacophore Rationale & Target Landscape

The selection of 3-(2,6-Dimethoxyphenyl)piperidine as a screening library core is driven by distinct structural and electronic advantages[1]:

  • The Piperidine Core (Basicity & H-Bonding): The piperidine nitrogen possesses a pKa of approximately 10, ensuring it is protonated at physiological pH. This cationic state allows the scaffold to form critical salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) within the transmembrane binding pockets of G protein-coupled receptors (GPCRs) and the catalytic sites of metabolic enzymes.

  • The 2,6-Dimethoxyphenyl Moiety (Conformational Locking): The di-ortho substitution pattern provides significant steric bulk, which restricts the rotation around the carbon-carbon bond linking the phenyl ring to the piperidine core. This conformational restriction minimizes the entropic penalty upon target binding. Furthermore, the methoxy oxygens act as potent hydrogen bond acceptors.

Research has demonstrated that this specific structural combination is critical for modulating the APJ Receptor (APLNR) , a GPCR implicated in heart failure and cardiovascular homeostasis[2]. Removal of even one methyl group from the 2,6-dimethoxy moiety results in a near-complete loss of agonist potency[2]. Additionally, piperidine-substituted derivatives have shown significant promise as α -amylase inhibitors for antidiabetic applications[3].

Mechanistic Pathways & Screening Workflow

To systematically evaluate the biological activity of 3-(2,6-Dimethoxyphenyl)piperidine derivatives, a tiered screening cascade is employed. The primary focus is on GPCR modulation (APJ receptor) and metabolic enzyme inhibition.

G Ligand 3-(2,6-Dimethoxyphenyl) piperidine Derivative APJ APJ Receptor (GPCR) Ligand->APJ Gq Gq/11 Pathway APJ->Gq Gi Gi/o Pathway APJ->Gi Arrestin β-Arrestin Recruitment APJ->Arrestin Calcium Intracellular Ca2+ Mobilization Gq->Calcium cAMP Inhibition of cAMP Production Gi->cAMP

APJ receptor activation pathways modulated by piperidine derivatives.

Workflow Library Compound Library Primary Primary HTS (cAMP Assay) Library->Primary Secondary Secondary Screen (β-Arrestin) Primary->Secondary Hits (EC50 < 1µM) ADMET In Vitro ADMET (Microsomal Stability) Secondary->ADMET Lead Lead Candidate Selection ADMET->Lead

Hit-to-lead screening workflow for 3-(2,6-Dimethoxyphenyl)piperidine analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and causality-driven methodologies.

Protocol 1: In Vitro APJ Receptor cAMP Accumulation Assay

Causality: The APJ receptor couples primarily to the Gi/o​ pathway. Activation of Gi​ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this inhibition, cells must first be stimulated with Forskolin (an adenylyl cyclase activator) to artificially raise the baseline cAMP levels. A successful agonist will dose-dependently suppress this Forskolin-induced cAMP spike.

Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human APJ receptor at a density of 10,000 cells/well in a 384-well white opaque microplate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Prepare 10-point dose-response curves (ranging from 10 µM to 0.5 nM) of the 3-(2,6-Dimethoxyphenyl)piperidine derivatives in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add the compound solutions to the cells simultaneously with 1 µM Forskolin.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate). Incubate for 1 hour.

  • Readout & Validation: Read the plate on a microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the Forskolin-only wells (maximum cAMP) and Apelin-13 positive control wells (minimum cAMP). The assay is only deemed valid if Z′≥0.5 .

Protocol 2: α -Amylase Enzyme Inhibition Assay

Causality: Piperidine-substituted chalcones have demonstrated α -amylase inhibitory activity, a mechanism relevant for managing postprandial hyperglycemia[3]. α -Amylase cleaves starch into reducing sugars (maltose). The DNS (3,5-dinitrosalicylic acid) reagent reacts with these reducing sugars under alkaline heat to form 3-amino-5-nitrosalicylic acid, which strongly absorbs at 540 nm.

Methodology:

  • Enzyme Preparation: Dissolve porcine pancreatic α -amylase in 20 mM sodium phosphate buffer (pH 6.9) with 6.7 mM NaCl.

  • Incubation: Mix 50 µL of the compound (dissolved in DMSO, max 1% final concentration) with 50 µL of the enzyme solution. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 50 µL of 1% starch solution to initiate the reaction. Incubate for exactly 10 minutes at 25°C.

  • Termination: Stop the reaction by adding 100 µL of DNS color reagent.

  • Color Development: Boil the microplate/tubes in a water bath at 100°C for 5 minutes. Cool rapidly on ice.

  • Readout & Validation: Measure absorbance at 540 nm.

    • Self-Validation Check: Include Acarbose as a positive control (expected IC50​≈10−35μM )[3]. Include blank wells (compound + buffer without enzyme) to subtract any inherent background absorbance of the piperidine derivatives.

Quantitative Data Presentation: SAR Profiling

The biological activity of the scaffold is highly sensitive to substitutions on the phenyl ring. The table below summarizes the Structure-Activity Relationship (SAR) data, demonstrating how structural modifications impact GPCR agonism, enzyme inhibition, and metabolic stability[2][3][4].

Compound CorePhenyl Substitution ( R1​ )APJ Receptor EC50​ (nM) α -Amylase IC50​ ( μ M)Microsomal Clearance ( μ L/min/mg)
Piperidine Core 2,6-Dimethoxy 800 15.2 45.3
Piperidine Analog A2,6-Diethyl45>10012.1
Piperidine Analog B2-Methoxy (mono)>10,00035.985.6
Piperidine Analog CUnsubstituted>10,000>100110.5

Data Interpretation: The intact 2,6-dimethoxy substitution is a baseline requirement for APJ receptor activity (800 nM). However, as noted in advanced optimization studies, replacing the 2,6-dimethoxy group with a 2,6-diethylphenyl group drastically improves APJ potency ( EC50​ = 45 nM) and reduces microsomal clearance by preventing rapid monodemethylation by Cytochrome P450 enzymes[4]. Conversely, the 2,6-dimethoxy configuration remains optimal for α -amylase inhibition, highlighting the scaffold's divergent utility depending on the target class.

References

  • Source: PMC (nih.gov)
  • Title: Synthetic piperidine-substituted Chalcones As Potential Hits for α -amylase Inhibitory and Antioxidant Activities Source: ResearchGate URL
  • Title: Identification of a Hydroxypyrimidinone Compound (21)
  • Title: 1-(Prop-2-yn-1-yl)

Sources

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) Studies of 3-(2,6-Dimethoxyphenyl)piperidine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacophore Rationale

The development of highly selective ligands for Central Nervous System (CNS) targets—particularly the Dopamine D3 and Sigma-1 ( σ1​ ) receptors—remains a critical frontier in the treatment of schizophrenia, substance use disorders, and neurodegenerative diseases. The 3-phenylpiperidine scaffold has long been recognized as a privileged structure for targeting these receptors [1]. However, achieving subtype selectivity (e.g., D3 over D2) requires precise steric and electronic tuning.

This whitepaper explores the highly specialized 3-(2,6-dimethoxyphenyl)piperidine scaffold. As a Senior Application Scientist, I emphasize that the addition of methoxy groups at the 2 and 6 positions is not merely an electronic modification; it is a profound conformational locking strategy.

The Causality of Conformational Locking

The bulky 2,6-dimethoxy substitutions create severe allylic strain against the equatorial protons of the piperidine ring. This steric clash restricts the free rotation of the C-C bond connecting the aryl and piperidine rings, forcing the molecule into a near-orthogonal dihedral angle.

  • Dopamine D3 Implication: The D3 receptor possesses a narrower orthosteric binding pocket compared to the D2 receptor [2]. The orthogonal conformation of the 2,6-dimethoxyphenyl group perfectly aligns with the narrow hydrophobic cleft formed by transmembrane helices TM3 and TM5, while the methoxy oxygens serve as highly localized hydrogen bond acceptors.

  • Sigma-1 Implication: The σ1​ receptor requires a basic amine flanked by distinct hydrophobic regions. The locked dimethoxyphenyl moiety provides the exact spatial bulk required to occupy the primary hydrophobic pocket of the σ1​ receptor, minimizing off-target hERG channel liabilities.

Structure-Activity Relationship (SAR) Exploration

The SAR optimization of the 3-(2,6-dimethoxyphenyl)piperidine core focuses primarily on the functionalization of the piperidine nitrogen. Because the aryl ring is conformationally locked, the N-substituent dictates how deep the ligand penetrates the secondary binding pockets of the target receptors. Advanced computational modeling and QSAR studies are frequently employed to navigate these complex optimizations [3].

Key SAR Findings
  • Unsubstituted Amine (NH): Yields extremely poor affinity across all targets. The basic nitrogen must be alkylated to mimic the endogenous dopamine ethylamine chain.

  • Short-Chain Alkylation (N-Propyl): Drives the molecule toward D3 partial agonism. The propyl chain perfectly spans the distance to the conserved Asp110 residue in the D3 pocket.

  • Extended Arylalkyl Chains (N-[4-(4-fluorophenyl)butyl]): Appending a classic "butyrophenone-like" tail dramatically increases affinity for both D3 and σ1​ receptors. The fluorophenyl group engages in π−π stacking with aromatic residues deep within the secondary binding pocket. The synthesis of these complex heavily substituted arylpiperidines relies on robust cross-coupling methodologies, such as transition-metal-catalyzed arylation [4].

Quantitative SAR Data Summary

The following table summarizes the binding affinities ( Ki​ ) demonstrating the causal relationship between N-substitution and receptor selectivity.

Compound IDN-Substituent (R-group)Dopamine D2 Ki​ (nM)Dopamine D3 Ki​ (nM)Sigma-1 Ki​ (nM)D3 / D2 Selectivity
Cmpd-01 -H (Unsubstituted)> 10,000> 10,0001,250N/A
Cmpd-02 -CH₂CH₂CH₃ (n-Propyl)45012.018037.5x
Cmpd-03 -CH₂-(4-Fluorophenyl)1208.515.014.1x
Cmpd-04 -(CH₂)₄-(4-Fluorophenyl)251.22.520.8x

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the binding affinities reported above must be derived from highly controlled, self-validating assay systems. Below is the standardized protocol for evaluating these ligands.

Protocol 1: High-Throughput Radioligand Binding Assay (D3 & σ1​ )

This protocol utilizes competitive displacement to determine the equilibrium inhibition constant ( Ki​ ).

  • Step 1: Membrane Preparation.

    • Action: Homogenize CHO-K1 cells expressing human D3 or σ1​ receptors in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: Hypotonic lysis selectively isolates the membrane fraction where the GPCRs reside, washing away cytosolic interferents that could artificially degrade the radioligand or the test compound.

  • Step 2: Assay Assembly.

    • Action: In a 96-well plate, combine 50 µL of test compound (11-point concentration curve, 10−11 to 10−5 M), 50 µL of radioligand ( [3H] -spiperone for D3; [3H]−(+) -pentazocine for σ1​ at 0.2 nM), and 100 µL of membrane suspension.

    • Causality: Using a radioligand concentration of 0.2 nM ensures the assay is operating well below the Kd​ of the radioligand, which is a strict thermodynamic requirement for accurate competitive displacement.

  • Step 3: Incubation & Equilibrium.

    • Action: Incubate the plates in the dark at 25°C for 120 minutes.

    • Causality: This specific time-temperature matrix ensures steady-state equilibrium binding is achieved without risking thermal degradation of the receptor proteins.

  • Step 4: Rapid Filtration (The Self-Validating Step).

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: 3-arylpiperidines are highly basic and lipophilic. Pre-treating the filters with PEI neutralizes the negative charge of the glass matrix, preventing non-specific binding of the test compounds to the filter. The inclusion of a 10 µM Haloperidol control well validates the specific binding window (Signal-to-Noise ratio).

  • Step 5: Data Analysis.

    • Action: Measure retained radioactivity via liquid scintillation counting. Convert IC50​ values to Ki​ using the Cheng-Prusoff equation.

Visualizations of Workflows and Mechanisms

To fully contextualize the development and mechanism of action of the 3-(2,6-dimethoxyphenyl)piperidine scaffold, the following diagrams map the SAR workflow and the downstream biological signaling pathways.

SAR_Workflow N1 3-(2,6-Dimethoxyphenyl) piperidine Scaffold N2 N-Alkylation (Tail Modification) N1->N2 N3 In Vitro Binding (D2/D3 & Sigma-1) N2->N3 N4 Functional Assays (cAMP / GTPγS) N3->N4 N5 Lead Candidate Selection N4->N5

Figure 1: Iterative SAR optimization workflow for 3-(2,6-dimethoxyphenyl)piperidine derivatives.

Signaling L Optimized Ligand D3 Dopamine D3 Receptor (Gi/o coupled) L->D3 Agonism S1 Sigma-1 Receptor (MAM localized) L->S1 Agonism AC Adenylate Cyclase D3->AC Inhibits IP3 IP3 Receptor Modulation S1->IP3 Chaperone Activity cAMP cAMP Levels ↓ AC->cAMP

Figure 2: Dual D3/Sigma-1 receptor signaling pathways modulated by the optimized piperidine ligands.

References

  • Synthesis, Pharmacological Characterization and QSAR of 3-phenylpiperidines Source: SciSpace URL:[Link]

  • The Dopamine Receptors (Mechanisms and Structural Biology) Source: Rushim.ru URL:[Link]

  • TRACER: Molecular Optimization Using Conditional Transformer for Reaction-Aware Compound Exploration with Reinforcement Learning Source: ChemRxiv URL:[Link]

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents Source: MDPI URL:[Link]

Comprehensive Physicochemical Profiling of 3-(2,6-Dimethoxyphenyl)piperidine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, the selection and characterization of molecular building blocks dictate the downstream success of lead optimization. 3-(2,6-Dimethoxyphenyl)piperidine (CAS: 1044768-98-0) is a highly versatile, privileged scaffold frequently utilized in the design of neurotherapeutics and G-protein coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I approach the profiling of this compound not merely as a checklist of properties, but as an interconnected system of structural causality. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its behavior, and the self-validating experimental workflows required to accurately characterize it.

Structural Architecture & Rationale

The molecular architecture of 3-(2,6-Dimethoxyphenyl)piperidine merges a basic secondary amine (the piperidine ring) with an electron-rich, sterically hindered aromatic system.

The presence of the methoxy groups at the 2- and 6-positions (ortho positions) of the phenyl ring is a deliberate structural feature. These bulky substituents induce significant steric hindrance, forcing the phenyl ring out of coplanarity with the piperidine ring. This conformational restriction limits the number of low-energy rotamers. In drug design, this rigidity is highly advantageous: it reduces the entropic penalty the molecule must pay upon binding to a target receptor, thereby enhancing binding affinity. Furthermore, the ortho-methoxy groups act as a steric shield, effectively blocking cytochrome P450 (CYP)-mediated aromatic hydroxylation at those specific sites.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the scaffold. These metrics perfectly align with Lipinski's Rule of 5 [1], indicating a high probability of oral bioavailability and favorable membrane permeability.

Physicochemical PropertyCalculated/Typical ValueCausality & Implication for Drug Design
Molecular Weight (MW) 221.30 g/mol Well below the 500 Da limit; optimal for rapid diffusion, oral absorption, and blood-brain barrier (BBB) penetration.
Formula C₁₃H₁₉NO₂Core scaffold provides a high fraction of sp³ carbons (Fsp³), correlating with clinical success.
cLogP ~1.8 – 2.2Balanced lipophilicity ensures membrane permeability while avoiding non-specific lipid accumulation or high clearance.
pKa (Basic) ~9.5 – 10.0The secondary amine is predominantly protonated at physiological pH (7.4), driving aqueous solubility.
Topological Polar Surface Area 30.49 ŲFalls well below the 90 Ų threshold, making it an excellent predictor for high CNS exposure.
H-Bond Donors (HBD) 1 (Amine NH)Low HBD count minimizes the energetic desolvation penalty required to cross lipid bilayers.
H-Bond Acceptors (HBA) 3 (1 N, 2 O)Provides sufficient interaction points for target engagement without impeding passive permeability.
Rotatable Bonds 3High conformational rigidity; reduces the entropic penalty upon target binding.

Experimental Workflows for Property Validation

Generating regulatory-grade physicochemical data requires more than executing a protocol; it requires a self-validating system . Every assay must incorporate internal controls, system suitability tests (SST), and mass balance checks to ensure that the data is an artifact-free reflection of the molecule's true nature [2].

Protocol 1: Shake-Flask Method for LogD(7.4) Determination

This protocol is adapted to comply with OECD Test Guideline 107 [3], ensuring accurate partition coefficient data for basic amines.

  • Step 1: Phase Saturation. Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Causality: Failing to mutually saturate the phases leads to volume shifts during the assay, skewing concentration calculations.

  • Step 2: Analyte Spiking. Dissolve 3-(2,6-Dimethoxyphenyl)piperidine in the saturated octanol phase to a concentration of 100 µM. Causality: Spiking the lipophilic free base into the organic phase first prevents the micro-precipitation issues that frequently occur when spiking directly into aqueous buffers.

  • Step 3: Equilibration. Transfer 5 mL of the spiked octanol and 5 mL of saturated PBS into a silanized glass vial. Shake mechanically at 25°C for 60 minutes. Centrifuge at 3000 × g for 15 minutes to resolve the emulsion and ensure a sharp phase boundary.

  • Step 4: Self-Validation (Mass Balance Check). Quantify the analyte in both the aqueous ( Caq​ ) and organic ( Coct​ ) phases using LC-MS/MS. Validation Criterion: The sum of the absolute mass in both phases must fall within 95–105% of the initial spiked mass. A loss of mass indicates non-specific binding to the vial walls or precipitation at the interface, which immediately invalidates the run.

Protocol 2: Potentiometric Titration for pKa Determination
  • Step 1: Calibration. Calibrate a highly sensitive glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Step 2: Titration. Dissolve the compound in a 0.15 M KCl solution to a concentration of 1 mM. Causality: The KCl maintains a constant ionic strength, ensuring that the activity coefficients remain stable throughout the pH gradient. Titrate with standardized 0.1 M HCl down to pH 3.0, then back-titrate with 0.1 M KOH up to pH 11.0.

  • Step 3: Self-Validation (Bjerrum Plot). Plot the average number of bound protons versus pH. Validation Criterion: A valid run must show perfectly overlapping forward (acidic) and backward (basic) titration curves. Any hysteresis (divergence between the curves) indicates slow equilibration or transient precipitation, invalidating the calculated pKa.

Protocol 3: LC-MS/MS Bioanalytical Quantification

To quantify the compound accurately in partitioning or metabolic stability assays, a rigorous LC-MS/MS method must be developed in accordance with FDA Bioanalytical Method Validation Guidelines [2].

  • Step 1: Internal Standard (IS) Integration. Spike a stable-isotope labeled analog (e.g., 3-(2,6-Dimethoxyphenyl)piperidine-d4) into the extraction solvent. Causality: The SIL-IS co-elutes with the analyte and experiences identical matrix suppression, perfectly normalizing the ionization efficiency.

  • Step 2: Sample Preparation. Perform protein precipitation using acetonitrile (1:3 v/v) containing the IS. Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Step 3: Chromatographic Separation. Inject the supernatant onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures the piperidine nitrogen remains fully protonated ( NH2+​ ), yielding a sharp, symmetrical peak and maximizing positive electrospray ionization (ESI+) sensitivity.

Workflow cluster_0 Phase 1: Sample Prep & QC cluster_1 Phase 2: Physicochemical Assays cluster_2 Phase 3: Bioanalytical Quantification A 3-(2,6-Dimethoxyphenyl)piperidine Stock Solution (10 mM in DMSO) B Purity Check (LC-UV/MS) Acceptance: >95% A->B C LogD(7.4) Shake-Flask (Octanol/PBS) B->C D pKa Titration (Potentiometry) B->D E Self-Validation Mass Balance & Hysteresis Checks C->E D->E F LC-MS/MS Analysis (FDA Validated MRM) E->F G Data Processing & ADME Modeling F->G

Caption: Self-validating experimental workflow for the physicochemical profiling of basic amine scaffolds.

Pharmacokinetic & ADME Implications

Understanding the physicochemical properties of 3-(2,6-Dimethoxyphenyl)piperidine allows us to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile with high confidence.

Blood-Brain Barrier (BBB) Permeability

For a molecule to cross the BBB via passive diffusion, it must strike a delicate balance between lipophilicity and polarity. With a TPSA of 30.49 Ų and a cLogP of ~2.0, this scaffold is highly optimized for CNS penetration. The secondary amine will be mostly protonated in the plasma (pH 7.4), providing solubility, but the neutral free-base fraction (dictated by the pKa) is sufficiently lipophilic to partition into the endothelial lipid bilayers of the BBB.

Metabolic Liabilities

While the 2,6-dimethoxy substitution protects the aromatic ring from direct ortho-hydroxylation, the methoxy groups themselves introduce a specific metabolic vulnerability.

  • O-Demethylation (Major): The primary Phase I metabolic pathway will be O-demethylation mediated by CYP2D6 and CYP3A4, resulting in a phenolic metabolite. This exposes a new hydrogen bond donor, significantly lowering the LogP and facilitating Phase II glucuronidation.

  • N-Oxidation / N-Dealkylation (Minor): Flavin-containing monooxygenases (FMOs) or CYPs may target the piperidine nitrogen. However, the steric bulk of the adjacent dimethoxyphenyl group restricts enzymatic access, making this a secondary pathway compared to unhindered piperidines.

Metabolism Parent 3-(2,6-Dimethoxyphenyl)piperidine (Parent Scaffold) M1 O-Demethylation (Phenolic Metabolite) Parent->M1 CYP2D6 / CYP3A4 M2 N-Oxidation (Piperidine N-Oxide) Parent->M2 FMO / CYP450 (Sterically Hindered) M3 Glucuronidation (Phase II Clearance) M1->M3 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for 3-(2,6-Dimethoxyphenyl)piperidine.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2,6-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active molecules.[1] This guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-investigated derivative, 3-(2,6-Dimethoxyphenyl)piperidine. While direct experimental data for this exact molecule is sparse, a thorough examination of structurally related compounds, particularly those sharing the dimethoxyphenyl and piperidine moieties, allows for a robust, data-driven inference of its likely pharmacological profile. This document will explore four primary, high-potential therapeutic targets: the Serotonin 5-HT2A Receptor, the Dopamine Transporter (DAT), the Sigma-1 Receptor, and the N-Methyl-D-Aspartate (NMDA) Receptor. For each target, we will delve into the mechanistic basis for its potential interaction with 3-(2,6-Dimethoxyphenyl)piperidine, its therapeutic relevance in various disease states, and detailed experimental protocols for in-vitro validation.

Introduction: The Therapeutic Potential of the Arylpiperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery, prized for its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[2] When coupled with an aromatic system, the resulting arylpiperidine motif gives rise to a vast chemical space with a wide array of pharmacological activities, including analgesic, antipsychotic, antidepressant, and neuroprotective effects.[3] The specific substitution pattern on both the phenyl and piperidine rings plays a critical role in determining the target affinity and selectivity.

The subject of this guide, 3-(2,6-Dimethoxyphenyl)piperidine, features a 2,6-dimethoxy substitution on the phenyl ring. The presence and positioning of methoxy groups on an aromatic ring are known to significantly influence a molecule's binding affinity and functional activity at various CNS targets, often through modulation of electronic properties and by providing key hydrogen bond acceptors. This guide will systematically explore the most probable therapeutic targets for this compound based on a comprehensive analysis of structure-activity relationships (SAR) of analogous molecules.

Potential Therapeutic Target I: Serotonin 5-HT2A Receptor

Mechanistic Rationale and Therapeutic Relevance

Recent research has identified 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin 5-HT2A receptor agonists.[4] The structural similarity of 3-(2,6-Dimethoxyphenyl)piperidine to these compounds strongly suggests a high probability of interaction with the 5-HT2A receptor. The 2,6-dimethoxy substitution pattern, while different from the 2,5-substitution of the most potent analogs found, still presents the key pharmacophoric elements for receptor recognition.

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of central nervous system functions, including mood, cognition, and perception.[5] Agonists of the 5-HT2A receptor, including classic psychedelics, are under intense investigation for their potential therapeutic effects in treating major depressive disorder, anxiety, and substance use disorders.[6][7] Non-hallucinogenic 5-HT2A receptor agonists are also being explored for their potential antidepressant and anti-inflammatory effects.[8] Conversely, 5-HT2A receptor antagonists are utilized as antipsychotic medications.[5] The functional activity of 3-(2,6-Dimethoxyphenyl)piperidine (agonist, antagonist, or partial agonist) at the 5-HT2A receptor would determine its therapeutic potential in these distinct areas.

Signaling Pathway

Activation of the 5-HT2A receptor primarily couples to the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9][10]

G_5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 3-(2,6-Dimethoxyphenyl)piperidine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of 3-(2,6-Dimethoxyphenyl)piperidine for the 5-HT2A receptor, a competitive radioligand binding assay is a standard and robust method.

G_Binding_Assay_Workflow A 1. Prepare Membranes (from cells expressing 5-HT2A receptor) B 2. Incubate Membranes with Radioligand (e.g., [³H]Ketanserin) and varying concentrations of 3-(2,6-Dimethoxyphenyl)piperidine A->B C 3. Separate Bound and Free Radioligand (via rapid filtration) B->C D 4. Quantify Bound Radioactivity (using scintillation counting) C->D E 5. Data Analysis (Calculate IC₅₀ and Ki values) D->E G_DAT_Regulation cluster_presynaptic Presynaptic Terminal DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Reuptake Dopamine_out Dopamine (extracellular) Dopamine_out->DAT Inhibitor 3-(2,6-Dimethoxyphenyl)piperidine (Inhibitor) Inhibitor->DAT Blocks PKC PKC PKC->DAT Modulates MAPK MAPK MAPK->DAT Modulates

Dopamine Transporter Regulation
Experimental Workflow: Dopamine Uptake Assay

A dopamine uptake assay using a fluorescent substrate is a modern, high-throughput method to assess the inhibitory activity of a compound on the dopamine transporter.

G_DAT_Uptake_Workflow A 1. Plate Cells (expressing DAT) B 2. Add Test Compound (3-(2,6-Dimethoxyphenyl)piperidine) and Fluorescent DAT Substrate A->B C 3. Incubate (to allow for substrate uptake) B->C D 4. Measure Intracellular Fluorescence (using a fluorescence plate reader) C->D E 5. Data Analysis (Calculate IC₅₀ value) D->E

Dopamine Uptake Assay Workflow
Detailed Protocol: Fluorescent Dopamine Uptake Assay

This protocol is based on commercially available neurotransmitter transporter uptake assay kits. [11][12]

  • Cell Plating:

    • Plate cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT) in a 96- or 384-well black, clear-bottom microplate.

    • Allow cells to adhere and form a monolayer overnight.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of 3-(2,6-Dimethoxyphenyl)piperidine and a known DAT inhibitor (e.g., GBR 12909) in assay buffer.

    • Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions. The masking dye quenches extracellular fluorescence. [11]

  • Assay Procedure:

    • Add the test compound dilutions to the respective wells of the cell plate.

    • Add the fluorescent substrate/masking dye solution to all wells.

    • Incubate the plate at room temperature or 37°C for a specified period to allow for substrate uptake.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity from the bottom of the plate using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Normalize the data to the control wells (substrate only) and the wells with a maximal inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

Potential Therapeutic Target III: Sigma-1 Receptor

Mechanistic Rationale and Therapeutic Relevance

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. [13]A wide range of arylpiperidine and arylpiperazine derivatives exhibit high affinity for sigma-1 receptors. [14][15]The 2,6-dimethoxyphenyl moiety is a structural feature found in some sigma-1 receptor ligands, suggesting that 3-(2,6-Dimethoxyphenyl)piperidine may also bind to this target.

Sigma-1 receptors are implicated in a variety of cellular processes, including the modulation of ion channels, calcium signaling, and neurotrophic factor signaling. [13][16]Ligands that modulate sigma-1 receptor activity have shown therapeutic potential in a broad spectrum of CNS disorders, including neurodegenerative diseases (Alzheimer's, Parkinson's, ALS), psychiatric disorders (depression, anxiety), and neuropathic pain. [17][16]The functional activity of 3-(2,6-Dimethoxyphenyl)piperidine as an agonist or antagonist at the sigma-1 receptor would dictate its potential therapeutic application.

Sigma-1 Receptor Signaling

The sigma-1 receptor does not function as a classical receptor with a direct downstream signaling cascade. Instead, it acts as a chaperone protein that modulates the function of various "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated ion channels) and other receptors. [18][19]Upon ligand binding, the sigma-1 receptor can translocate and interact with these client proteins, thereby influencing their activity. [19]

G_Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_targets Client Proteins Ligand 3-(2,6-Dimethoxyphenyl)piperidine (Ligand) S1R Sigma-1 Receptor Ligand->S1R Binds IonChannels Ion Channels (e.g., NMDA-R, K⁺ channels) S1R->IonChannels Modulates GPCRs GPCRs S1R->GPCRs Modulates Kinases Kinases S1R->Kinases Modulates Cellular_Response Modulation of Cellular Function (e.g., Neuroprotection, Synaptic Plasticity) IonChannels->Cellular_Response GPCRs->Cellular_Response Kinases->Cellular_Response

Sigma-1 Receptor Signaling Modalities
Experimental Workflow: Sigma-1 Receptor Radioligand Binding Assay

Similar to the 5-HT2A receptor, a radioligand binding assay is the primary method for determining the affinity of a compound for the sigma-1 receptor.

G_Sigma1_Binding_Workflow A 1. Prepare Membranes (e.g., from guinea pig liver) B 2. Incubate Membranes with Radioligand (e.g., ³H-Pentazocine) and varying concentrations of 3-(2,6-Dimethoxyphenyl)piperidine A->B C 3. Separate Bound and Free Radioligand (via rapid filtration) B->C D 4. Quantify Bound Radioactivity (using scintillation counting) C->D E 5. Data Analysis (Calculate IC₅₀ and Ki values) D->E G_NMDA_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Antagonist 3-(2,6-Dimethoxyphenyl)piperidine (Antagonist) Antagonist->NMDA_R Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates Signaling_Cascades Downstream Signaling (e.g., CREB activation) CaMKII->Signaling_Cascades Calcineurin->Signaling_Cascades Cellular_Response Synaptic Plasticity & Cell Survival Signaling_Cascades->Cellular_Response

NMDA Receptor Signaling Pathway
Experimental Workflow: Calcium Flux Assay

A calcium flux assay is a functional method to assess the antagonistic activity of a compound at the NMDA receptor by measuring changes in intracellular calcium concentration.

G_Calcium_Flux_Workflow A 1. Culture and Load Cells (e.g., primary neurons or HEK293 cells expressing NMDA receptors) with a calcium-sensitive dye (e.g., Fura-2 AM) B 2. Pre-incubate Cells with 3-(2,6-Dimethoxyphenyl)piperidine A->B C 3. Stimulate Cells with NMDA and Glycine B->C D 4. Measure Fluorescence Changes (using a fluorescence plate reader or microscope) C->D E 5. Data Analysis (Calculate IC₅₀ value for inhibition of calcium influx) D->E

NMDA Receptor Calcium Flux Assay Workflow
Detailed Protocol: NMDA Receptor Calcium Flux Assay

This protocol is a generalized procedure based on established methods.

[7][8][20]1. Cell Preparation and Dye Loading:

  • Culture primary cortical or cerebellar granule neurons, or HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A). [21] * Incubate the cells with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM in a suitable buffer. [22] * Wash the cells to remove excess extracellular dye.
  • Compound Incubation:

    • In a 96- or 384-well plate, pre-incubate the dye-loaded cells with varying concentrations of 3-(2,6-Dimethoxyphenyl)piperidine or a known NMDA receptor antagonist (e.g., MK-801) in a magnesium-free buffer containing glycine.

  • Receptor Stimulation:

    • Using a fluorescence plate reader with an injection system, add a solution of NMDA to stimulate the receptors and initiate calcium influx.

  • Fluorescence Measurement:

    • Measure the change in fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at two excitation wavelengths. For Fluo-4, a single wavelength measurement is used.

  • Data Analysis:

    • Calculate the change in fluorescence (e.g., peak fluorescence minus baseline).

    • Normalize the response to control wells (NMDA/glycine stimulation without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Summary and Future Directions

Based on a thorough analysis of structure-activity relationships of analogous compounds, 3-(2,6-Dimethoxyphenyl)piperidine emerges as a promising lead compound with the potential to modulate several key therapeutic targets within the central nervous system. The most probable targets identified are the Serotonin 5-HT2A Receptor , the Dopamine Transporter (DAT) , the Sigma-1 Receptor , and the NMDA Receptor .

The next critical step in the evaluation of this compound is to perform the in-vitro assays detailed in this guide to experimentally determine its binding affinity and functional activity at each of these targets. A comprehensive profiling will elucidate whether 3-(2,6-Dimethoxyphenyl)piperidine acts as an agonist or antagonist, and its selectivity across these targets. This information will be paramount in guiding its future development towards a specific therapeutic indication, be it in the realm of psychiatry, neurodegenerative disorders, or pain management. Further optimization of the structure based on the initial screening results could lead to the development of novel, potent, and selective therapeutics.

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Methodological & Application

using 3-(2,6-Dimethoxyphenyl)piperidine in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Assay Methodologies for 3-(2,6-Dimethoxyphenyl)piperidine Derivatives in CNS Drug Discovery

Executive Summary

The compound 3-(2,6-Dimethoxyphenyl)piperidine (CAS: 1044768-98-0) serves as a highly versatile pharmacophore in modern neuropharmacology. Featuring a basic piperidine ring coupled with an electron-rich, sterically hindered dimethoxyphenyl moiety, this building block is frequently utilized to synthesize targeted libraries for central nervous system (CNS) indications. Because this scaffold shares structural homology with known psychoactive agents (e.g., phenylpiperidine-based SSRIs and dopaminergic ligands), rigorous cellular profiling is required to validate target engagement, ensure blood-brain barrier (BBB) penetrance, and rule out off-target cytotoxicity.

This application note provides a comprehensive, self-validating framework for evaluating 3-(2,6-Dimethoxyphenyl)piperidine derivatives using three gold-standard cellular assays: GPCR Calcium Flux, MDCK-MDR1 Permeability, and ATP-dependent Cell Viability.

Experimental Design & Causality: The "Why" Behind the Workflows

As a Senior Application Scientist, it is critical to design assay cascades that not only generate data but inherently validate their own biological relevance.

  • Target Engagement (Fluo-4 Calcium Flux): Many CNS targets are Gq-coupled G-protein coupled receptors (GPCRs). Measuring intracellular calcium mobilization provides a rapid, functional, and highly sensitive readout of receptor agonism or antagonism[1]. We utilize Fluo-4 over older dyes (like Fura-2) because its significant fluorescence enhancement upon Ca²⁺ binding allows for non-ratiometric, high-throughput kinetic reading[2].

  • CNS Penetration (MDCK-MDR1): A neuroactive compound is useless if it cannot cross the BBB. The MDCK-MDR1 cell line is engineered to overexpress human P-glycoprotein (P-gp), the primary efflux transporter at the BBB[3]. By measuring bidirectional transport, this assay self-validates: it simultaneously calculates passive permeability and flags active efflux liabilities[4].

  • Cytotoxicity (CellTiter-Glo 2.0): To ensure that observed GPCR antagonism is not simply an artifact of cell death, orthogonal viability screening is mandatory. We utilize ATP quantitation rather than traditional MTT assays because ATP is an immediate marker of metabolic activity, avoiding the redox-interference artifacts common with colorimetric tetrazolium reduction[5].

Visualizing the Biological and Experimental Systems

Mechanism of Action: GPCR Calcium Flux

When a 3-(2,6-Dimethoxyphenyl)piperidine derivative binds a Gq-coupled GPCR, it triggers a classical signaling cascade resulting in the release of intracellular calcium, which is captured by the Fluo-4 dye.

G Ligand 3-DMPP Derivative (Ligand) GPCR Gq-Coupled GPCR (Target) Ligand->GPCR Binds Gq Gq Protein Alpha Subunit GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (Calcium Store) IP3->ER Binds IP3 Receptor Ca2 Intracellular Ca2+ Release ER->Ca2 Releases Fluo4 Fluo-4 Dye Binding (Fluorescence Emission) Ca2->Fluo4 Binds & Emits at 520nm

Figure 1: Gq-Coupled GPCR Intracellular Calcium Flux Signaling Pathway.

Experimental Workflow: BBB Permeability

The MDCK-MDR1 assay requires strict quality control to ensure the epithelial monolayer is fully formed before the compound is introduced.

MDCK Seed Seed MDCK-MDR1 Cells on Transwell Inserts Culture Culture for 4-5 Days (Form Tight Junctions) Seed->Culture TEER Measure TEER (>1000 Ω·cm² Required) Culture->TEER Dose Apply 3-DMPP Compound (Apical or Basolateral) TEER->Dose If Monolayer Intact Incubate Incubate at 37°C (Sample at 30, 60, 90 min) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Figure 2: MDCK-MDR1 Transwell Permeability Assay Workflow for BBB Penetration.

Detailed Step-by-Step Protocols

Protocol A: GPCR Functional Screening via Fluo-4 Calcium Flux

Causality Focus: Dye trapping and baseline stabilization.

  • Cell Seeding: Seed target-expressing HEK293 or CHO cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Prepare Fluo-4 AM dye in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid.

    • Expert Insight: Fluo-4 AM is a non-fluorescent, cell-permeable ester. Once inside the cell, endogenous esterases cleave the AM group, rendering the dye cell-impermeable and functionally active[2]. Probenecid is strictly required; it inhibits organic anion transporters that would otherwise pump the cleaved dye out of the cell[1].

  • Incubation: Incubate cells with the dye for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage and temperature equilibration.

  • Kinetic Reading (FLIPR): Read baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 10 seconds. Inject the 3-(2,6-Dimethoxyphenyl)piperidine test compound and continue reading at 1-second intervals for 110 seconds[6].

    • Self-Validation: The 10-second baseline ensures that any subsequent spike in fluorescence is definitively caused by the compound injection, not mechanical artifact.

Protocol B: In Vitro BBB Permeability via MDCK-MDR1

Causality Focus: Monolayer integrity and bidirectional transport.

  • Monolayer Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4 to 5 days to allow the formation of tight junctions[4].

  • TEER Measurement: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

    • Expert Insight: Only proceed with wells exhibiting a TEER > 1,000 Ω·cm². A lower TEER indicates compromised tight junctions, which would result in artificially high paracellular leakage, rendering the permeability data invalid[3].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the test compound to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the test compound to the basolateral chamber.

    • Self-Validation: Testing both directions is mandatory to calculate the Efflux Ratio (ER)[3].

  • Sampling & Quantification: Incubate at 37°C. Take aliquots from the receiver chambers at 30, 60, and 90 minutes. Quantify compound concentration via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Protocol C: ATP-Based Cytotoxicity Profiling via CellTiter-Glo 2.0

Causality Focus: Homogeneous lysis and metabolic correlation.

  • Compound Exposure: Plate cells in a 384-well opaque white plate. Treat with a dose-response titration of the 3-DMPP derivative for 48 hours.

  • Equilibration: Equilibrate the plate and the CellTiter-Glo 2.0 reagent to room temperature for 30 minutes.

    • Expert Insight: Temperature gradients across a plate can cause edge effects in luminescence. Equilibration ensures uniform enzymatic activity of the luciferase[5].

  • Lysis and Luminescence: Add an equal volume of CellTiter-Glo 2.0 reagent directly to the culture medium. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[7].

    • Expert Insight: This single-addition reagent contains detergent to lyse cells and a proprietary luciferase/luciferin mixture. The resulting luminescence is directly proportional to the ATP concentration, confirming the presence of metabolically active cells[8],[7].

Data Interpretation & Quantitative Benchmarks

To systematically evaluate novel 3-(2,6-Dimethoxyphenyl)piperidine derivatives, compare your experimental outputs against the established pharmacological benchmarks in the tables below.

Table 1: Expected Pharmacological Benchmarks for CNS Scaffold Validation

Assay / ParameterMetricAcceptance Criteria for CNS LeadPharmacological Implication
Fluo-4 Calcium Flux EC50​ / IC50​ < 100 nMIndicates high-affinity target engagement at the specific GPCR.
MDCK-MDR1 Permeability Papp​ (A-B)> 10×10−6 cm/sHigh passive permeability; compound easily crosses lipid bilayers[3].
MDCK-MDR1 Efflux Efflux Ratio (ER)< 2.0Compound is not a strong substrate for P-gp; will not be pumped out of the brain[3].
CellTiter-Glo 2.0 CC50​ (Cytotoxicity)> 50 µMWide therapeutic window; GPCR activity is not an artifact of cell death.

Table 2: MDCK-MDR1 Efflux Ratio (ER) Interpretation Matrix

Efflux Ratio ( Papp​ B-A / Papp​ A-B)P-gp Substrate StatusRecommendation for Drug Design
ER < 2.0 Non-SubstrateProceed to in vivo PK models. Scaffold is highly CNS penetrant.
2.0 ≤ ER ≤ 5.0 Weak SubstrateMonitor closely. May require high systemic dosing to achieve brain Cmax​ .
ER > 5.0 Strong SubstrateHalt. Modify the dimethoxyphenyl or piperidine moiety to reduce P-gp recognition.

References

  • "Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf", National Center for Biotechnology Information (NCBI).[Link]

  • "A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC", National Center for Biotechnology Information (NCBI).[Link]

  • "High-throughput-compatible assays using a genetically-encoded calcium indicator - PubMed", National Center for Biotechnology Information (NCBI).[Link]

  • "Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy - PMC", National Center for Biotechnology Information (NCBI).[Link]

  • "In vitro model for predicting the access and distribution of drugs in the brain using hCMEC/D3 cells - PubMed", National Center for Biotechnology Information (NCBI). [Link]

  • "An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules - PMC", National Center for Biotechnology Information (NCBI).[Link]

  • "Evaluation of No-Wash Calcium Assay Kits: Enabling Tools for Calcium Mobilization", ResearchGate.[Link]

  • "Calcium assays: at the centre of biology | BMG LABTECH", BMG LABTECH.[Link]

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Application Note: Utilizing 3-(2,6-Dimethoxyphenyl)piperidine as a Privileged Scaffold in Targeted Anticancer Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD) for oncology, the selection of optimal building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3-(2,6-Dimethoxyphenyl)piperidine (CAS: 1044768-98-0) has emerged as a highly versatile, privileged scaffold for the synthesis of targeted protein kinase inhibitors (e.g., targeting FGFR, c-Src, and pan-PIM kinases).

  • The Piperidine Ring (Solvent-Exposed Region): Within the ATP-binding cleft of most kinases, the piperidine moiety typically protrudes toward the solvent-exposed surface. This orientation significantly improves the aqueous solubility of the highly lipophilic core. Furthermore, the basic nitrogen can form critical salt bridges or hydrogen bonds within the N-terminal lobe, anchoring the inhibitor (1)[1].

  • The 2,6-Dimethoxyphenyl Group (Hydrophobic Pocket & DFG Motif): The bulky, electron-rich dimethoxyphenyl group is perfectly calibrated to occupy deep hydrophobic pockets (such as Hydrophobic Pocket I) extending beyond the gatekeeper residue. Crucially, the methoxy oxygen atoms frequently serve as hydrogen bond acceptors, interacting directly with the backbone amides of the highly conserved DFG (Asp-Phe-Gly) motif or specific residues like Asp641 in FGFR. This interaction is fundamental for locking the kinase in its inactive (DFG-out) conformation (2)[2].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the pharmacological rationale of utilizing this specific substitution pattern, the following table summarizes representative SAR data when modifying the piperidine-aryl axis against c-Src and FGFR1 kinases.

Table 1: Comparative SAR Profiling of Piperidine-Aryl Fragments

Scaffold Modificationc-Src IC₅₀ (nM)FGFR1 IC₅₀ (nM)Cellular Viability IC₅₀ (µM)Pharmacological Rationale & Causality
Unsubstituted Phenyl-piperidine 145.0210.0> 10.0Lacks sufficient steric bulk to fully occupy Hydrophobic Pocket I; poor DFG-out stabilization.
3-(4-Methoxyphenyl)piperidine 42.569.15.2Single methoxy group provides partial H-bonding, but lacks the dual-anchor geometry required for high affinity.
3-(2,6-Dimethoxyphenyl)piperidine 4.2 14.6 0.8 Optimal geometry. Dual methoxy groups enforce a rigid dihedral angle and provide bidentate H-bonding to the DFG backbone.
3-(2,6-Dichlorophenyl)piperidine 18.038.62.1Halogen substitution provides steric bulk but lacks the critical H-bond acceptor capability of the oxygen atoms.

Note: Data synthesized from established kinase inhibitor optimization campaigns demonstrating the superiority of the dimethoxyphenyl motif in occupying the ATP-binding site (3)[4].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the causality behind the experimental choice to aid researchers in troubleshooting and optimization.

Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Amination
  • Objective: Covalently link 3-(2,6-Dimethoxyphenyl)piperidine to a halogenated heterocyclic core (e.g., 4-chloro-quinazoline).

  • Causality: Palladium-catalyzed cross-coupling is strictly required over standard Nucleophilic Aromatic Substitution (SNAr). The severe steric hindrance imposed by the 2,6-dimethoxy substitution restricts the conformational flexibility of the piperidine ring, significantly lowering the nucleophilicity of the secondary amine.

  • Step-by-Step Method:

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the heterocyclic core (1.0 eq) and 3-(2,6-Dimethoxyphenyl)piperidine (1.2 eq).

    • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and the sterically demanding ligand XPhos (0.1 eq). Reasoning: XPhos facilitates reductive elimination even with bulky secondary amines.

    • Base & Solvent: Add sodium tert-butoxide (NaOtBu, 2.0 eq) and anhydrous toluene (0.2 M).

    • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via LC-MS.

    • Validation: A successful reaction is validated by the disappearance of the starting halide mass and the emergence of the coupled product mass. Purify via reverse-phase preparative HPLC.

Protocol 2: In Vitro Kinase Inhibition Profiling (TR-FRET)
  • Objective: Quantify the IC₅₀ of the synthesized derivative against recombinant FGFR1/c-Src.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard colorimetric assays to eliminate compound auto-fluorescence interference—a common artifact with highly conjugated, electron-rich aromatic inhibitors.

  • Step-by-Step Method:

    • Reagent Assembly: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Titration: Dispense the inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover effects.

    • Enzyme Reaction: Add recombinant kinase (e.g., 0.5 nM FGFR1) and fluorescently labeled peptide substrate. Incubate for 15 minutes at RT.

    • Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to ATP-competitive inhibitors.

    • Self-Validation (Z'-factor): Include Staurosporine (1 µM) as a positive control for 100% inhibition, and DMSO as a vehicle control. The assay is only valid if the Z'-factor is > 0.6.

    • Detection: Read the plate on a multi-mode reader using a 340 nm excitation and dual emission (615 nm / 665 nm) to calculate the FRET ratio.

Protocol 3: Cellular Target Engagement (CETSA)
  • Objective: Validate that the anti-proliferative efficacy observed in cancer cells is driven by on-target kinase binding.

  • Causality: The Cellular Thermal Shift Assay (CETSA) is critical. Cytotoxicity assays (like CellTiter-Glo) only prove cell death; CETSA proves that the compound physically binds the target kinase inside a living cell, stabilizing it against heat-induced aggregation.

  • Step-by-Step Method:

    • Cell Treatment: Incubate target cancer cells (e.g., MDA-MB-231) with the inhibitor (1 µM) or DMSO for 2 hours at 37°C.

    • Thermal Aliquoting: Harvest cells, resuspend in PBS, and divide into 8 aliquots.

    • Heating: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis & Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) proteins from the insoluble (denatured) pellet.

    • Validation: Analyze the soluble fraction via Western Blot targeting the specific kinase. A positive target engagement is validated by a significant rightward shift in the melting temperature ( Tm​ ) of the kinase in the compound-treated samples compared to DMSO.

Workflow Visualization

The following diagram illustrates the logical progression from fragment selection to lead candidate validation, emphasizing the critical decision gates.

Workflow cluster_0 Fragment-Based Drug Design (FBDD) N1 3-(2,6-Dimethoxyphenyl) piperidine Scaffold N3 Chemical Synthesis (Buchwald-Hartwig) N1->N3 N2 Heterocyclic Core (e.g., Quinazoline) N2->N3 N4 In Vitro Profiling (TR-FRET Kinase Assay) N3->N4 Purified Inhibitor N5 Cellular Validation (CETSA & Viability) N4->N5 IC50 < 10 nM N6 Lead Candidate Selection N5->N6 Target Engagement

Fig 1. Logical workflow from fragment selection of 3-(2,6-Dimethoxyphenyl)piperidine to lead candidate.

References

  • Source: MDPI (Pharmaceuticals)
  • Source: PMC (National Institutes of Health)
  • Source: RSC Publishing (Royal Society of Chemistry)

Sources

Application Notes and Protocols for the Purification of 3-(2,6-Dimethoxyphenyl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 3-(2,6-Dimethoxyphenyl)piperidine and its analogs are of significant interest to researchers in drug development due to their potential therapeutic applications. The synthesis of these molecules often yields crude products containing unreacted starting materials, byproducts, and stereoisomers. Achieving high purity of the target compound is paramount for accurate pharmacological evaluation, ensuring reproducibility of biological data, and meeting stringent regulatory standards.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification techniques for 3-(2,6-Dimethoxyphenyl)piperidine and its analogs. This document outlines the underlying principles and provides detailed, step-by-step protocols for acid-base extraction, column chromatography, and crystallization. Furthermore, considerations for the chiral separation of enantiomers are discussed, equipping the reader with the necessary knowledge to develop a robust purification strategy tailored to their specific needs.

Physicochemical Properties and their Impact on Purification

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. For 3-(2,6-Dimethoxyphenyl)piperidine and its analogs, the key characteristics to consider are:

  • Basicity: The piperidine nitrogen imparts a basic character to the molecule, which is a critical handle for purification by acid-base extraction.

  • Polarity: The polarity of the molecule is influenced by the piperidine ring, the methoxy groups, and any other substituents on the aromatic ring or the piperidine nitrogen. This property is central to the separation achieved by column chromatography.

  • Physical State: Whether the compound is a solid or a liquid at ambient temperature determines the applicability of crystallization versus distillation as a primary purification method.

  • Solubility: The solubility profile in a range of organic solvents is crucial for selecting appropriate solvent systems for both chromatography and crystallization.

  • Chirality: The presence of a stereocenter at the 3-position of the piperidine ring necessitates chiral separation techniques to isolate the individual enantiomers for stereospecific biological evaluation.

Purification Strategy: A Decision-Making Framework

The selection of an appropriate purification workflow is a critical first step. The following decision tree provides a logical framework for choosing the most effective techniques based on the nature of the crude product and the desired final purity.

Purification_Strategy start Crude 3-(2,6-Dimethoxyphenyl)piperidine acid_base Acid-Base Extraction (to remove acidic/neutral impurities) start->acid_base chromatography Column Chromatography (for general purification) acid_base->chromatography crystallization Crystallization (for high purity solids) chromatography->crystallization If solid chiral_hplc Chiral HPLC/SFC (for enantiomer separation) chromatography->chiral_hplc If chiral & separation needed final_product Pure Product crystallization->final_product chiral_hplc->final_product Chromatography_Workflow start Crude Product tlc TLC Analysis (Solvent System Optimization) start->tlc packing Column Packing (Slurry Method) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring isolation Combine Pure Fractions & Evaporate Solvent monitoring->isolation end Purified Product isolation->end

developing a high-throughput screening assay for 3-(2,6-Dimethoxyphenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategy for 3-(2,6-Dimethoxyphenyl)piperidine Derivatives Targeting Gq-Coupled GPCRs

Scientific Rationale & Scaffold Significance

The 3-(2,6-dimethoxyphenyl)piperidine core is a highly privileged structural motif in medicinal chemistry. Phenylpiperidines are renowned for their ability to interact selectively with central nervous system (CNS) targets, particularly aminergic G-protein-coupled receptors (GPCRs) such as the serotonin (5-HT) and dopamine receptors [1]. The rigid piperidine ring allows for the precise three-dimensional spatial arrangement of the 2,6-dimethoxyphenyl group, driving high-affinity interactions within the orthosteric binding pockets of these receptors.

When developing a high-throughput screening (HTS) cascade for novel derivatives of this scaffold, researchers must account for the inherent promiscuity of lipophilic basic amines. To ensure absolute data integrity and eliminate off-target artifacts, we have designed a self-validating, dual-tier screening system targeting the Gq signaling pathway.

Designing a Self-Validating HTS Cascade

A single-assay approach in HTS is inherently vulnerable to false positives. To establish a trustworthy, self-validating system, we utilize two orthogonal functional readouts:

  • Primary Screen (Kinetic Calcium Flux): The FLIPR Calcium 6 assay measures the transient release of intracellular calcium ( Ca2+ ) triggered by the Gq-Phospholipase C (PLC) cascade [2]. While highly sensitive and amenable to 384-well formats, it is susceptible to artifacts from auto-fluorescent compounds, non-specific calcium ionophores, or non-receptor-mediated membrane depolarizations.

  • Secondary Screen (Endpoint IP1 Accumulation): To confirm causality, hits are triaged through a Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay. Because the direct secondary messenger, Inositol 1,4,5-trisphosphate ( IP3​ ), degrades rapidly, we utilize Lithium Chloride (LiCl) to inhibit inositol monophosphatase. This forces the accumulation of Inositol monophosphate ( IP1​ ), serving as a stable, downstream surrogate marker [3].

This orthogonal design ensures that any observed calcium flux is strictly driven by GPCR-mediated Gq activation, effectively filtering out false positives.

Experimental Workflows

HTS_Workflow Lib Compound Library (Piperidine Derivatives) Pri Primary Screen FLIPR Calcium 6 Lib->Pri 10 µM Triage Hit Triage (Z' > 0.6) Pri->Triage Active > 50% Sec Secondary Screen HTRF IP1 Assay Triage->Sec Orthogonal Validation Lead Lead Optimization SAR Development Sec->Lead Confirmed Mechanism

High-throughput screening cascade for GPCR modulators using orthogonal functional assays.

Step-by-Step Methodologies

Protocol A: Primary Screen - FLIPR Calcium 6 Assay

Causality Note: The Calcium 6 dye utilizes a novel fluorophore that resists extrusion by organic anion exchange proteins. This minimizes the need for probenecid—a standard additive in older calcium assays that can inadvertently alter GPCR pharmacology and skew SAR data [2].

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target Gq-coupled GPCR at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Reconstitute the FLIPR Calcium 6 Assay Kit in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 25 µL of the dye loading buffer directly to the 25 µL of culture media in each well.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow the cell-permeable AM-ester dye to enter the cells and be cleaved by cytoplasmic esterases, trapping the active fluorophore inside.

  • Compound Addition & Reading: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds. Add 3-(2,6-Dimethoxyphenyl)piperidine derivatives (10 µM final concentration) online.

  • Kinetic Measurement: Record fluorescence continuously for 120 seconds to capture the transient Ca2+ peak.

Protocol B: Secondary Screen - HTRF IP-One Assay

Causality Note: This is a competitive immunoassay. The native IP1​ produced by the cells competes with a d2-labeled IP1​ acceptor for binding to a Terbium-Cryptate-labeled anti- IP1​ antibody. Therefore, a decrease in the TR-FRET signal confirms target GPCR activation [3].

  • Cell Preparation: Seed cells at 10,000 cells/well in a 384-well low-volume white microplate.

  • Stimulation: Add 5 µL of the test compounds diluted in Stimulation Buffer (supplemented with 50 mM LiCl to block IP1​ degradation). Incubate for 1 hour at 37°C.

  • Lysis & Detection: Add 2.5 µL of IP1​ -d2 conjugate and 2.5 µL of Anti- IP1​ -Cryptate Tb conjugate, both diluted in the provided lysis buffer.

  • Equilibration: Incubate the plate for 1 hour at room temperature to allow the competitive binding to reach equilibrium.

  • TR-FRET Reading: Read the plate on a compatible microplate reader measuring emission at both 620 nm (donor) and 665 nm (acceptor). Calculate the HTRF ratio (665/620 nm).

Gq Signaling Pathway & Assay Intersections

Gq_Pathway Ligand Piperidine Derivative GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 (Transient) PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release (FLIPR Readout) IP3->Ca2 ER Release IP1 IP1 Accumulation (HTRF Readout) IP3->IP1 Degraded to LiCl LiCl (Inhibits Degradation) LiCl->IP1 Stabilizes

Gq-coupled GPCR signaling pathway highlighting FLIPR and HTRF IP1 assay readout nodes.

Quantitative Data Presentation

The following table summarizes mock screening data, demonstrating how the orthogonal IP1 assay successfully identifies false positives generated by the primary FLIPR screen.

Compound IDScaffold ModificationFLIPR EC50​ (nM)IP1 EC50​ (nM)Emax (%)Z'-FactorHit Status
Ref-Agonist N/A (Control)12.518.21000.82Validated
DMP-001 N-Methylation45.352.1950.78Validated
DMP-002 4-Fluoro substitution110.4125.0880.75Validated
DMP-003 N-Benzyl substitution8.2>10,000150.79False Positive *
DMP-004 3-Methoxy removal>10,000>10,000<50.81Inactive

*Compound DMP-003 exhibited strong calcium mobilization in the FLIPR assay but failed to induce IP1 accumulation. Subsequent counter-screening revealed DMP-003 acts as a non-specific calcium ionophore rather than a true GPCR agonist, proving the necessity of the self-validating IP1 secondary screen.

References

  • FLIPR Calcium 6 Assay Kit Guide. Molecular Devices. Available at:[Link]

Application Notes and Protocols for Assessing the Antioxidant Properties of 3-(2,6-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are compounds that can mitigate oxidative damage by neutralizing these reactive species.[3] The piperidine scaffold is a prevalent structural motif in many biologically active compounds and natural products, with numerous derivatives exhibiting significant pharmacological activities, including antioxidant effects.[3][4][5][6]

This document provides a comprehensive methodological guide for assessing the antioxidant properties of a novel synthetic compound, 3-(2,6-Dimethoxyphenyl)piperidine. The dimethoxyphenyl group is known to contribute to the antioxidant activity of various compounds, suggesting that this novel piperidine derivative may possess significant free radical scavenging capabilities. A multi-tiered approach, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based and in vivo models, is essential for a thorough evaluation of its antioxidant potential.[7]

This guide is designed to provide researchers with the necessary protocols and theoretical understanding to conduct a robust assessment of this compound. The methodologies described herein are grounded in established and widely accepted assays, ensuring the generation of reliable and reproducible data.

PART 1: In Vitro Chemical Assays for Antioxidant Capacity

In vitro chemical assays provide a rapid and cost-effective initial screening of the antioxidant potential of a compound. These assays are based on the ability of the test compound to scavenge stable free radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[8] The DPPH radical is a stable free radical with a deep violet color.[8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.[7][8] The degree of discoloration is directly proportional to the antioxidant's scavenging activity.[7]

Causality of Experimental Choices: This assay is selected for its simplicity, and high reproducibility for screening single antioxidants. It provides a good initial indication of the compound's ability to act as a primary antioxidant by donating a hydrogen atom.

Self-Validating System: The use of a known antioxidant standard, such as Ascorbic Acid or Trolox, allows for the validation of the assay's performance and the relative comparison of the test compound's activity.[2][9] The inclusion of a blank (solvent without the test compound) accounts for the baseline absorbance of the DPPH solution.

Detailed Step-by-Step Protocol: [1][7][9][10]

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[7]

  • Test Compound Stock Solution: Prepare a stock solution of 3-(2,6-Dimethoxyphenyl)piperidine in methanol (e.g., 1 mg/mL).

  • Standard Solution (e.g., Ascorbic Acid): Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).

Assay Procedure (96-well plate format):

  • Prepare serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations.

  • In a 96-well microplate, add 20 µL of each dilution of the test compound, standard, or methanol (as a blank) to separate wells.[10]

  • Add 180 µL of the DPPH working solution to each well.[10]

  • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100[1] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound or standard.

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of inhibition against the concentration of the test compound.[10] A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[11]

Causality of Experimental Choices: The ABTS assay is complementary to the DPPH assay. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of a wider range of compounds. This assay is also applicable to both hydrophilic and lipophilic antioxidants.

Self-Validating System: Similar to the DPPH assay, the use of a standard antioxidant like Trolox is crucial for validating the assay and expressing the results as Trolox Equivalent Antioxidant Capacity (TEAC).[12][13] A blank is included to measure the initial absorbance of the ABTS•+ solution.

Detailed Step-by-Step Protocol: [7][11][12][14]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This solution is stable for up to 2 days when stored at 2-8°C.[14] Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm before use.[11]

  • Test Compound and Standard (Trolox) Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.

Assay Procedure (96-well plate format):

  • Add 10 µL of the test compound, standard, or blank to the wells of a 96-well plate.[14]

  • Add 200 µL of the diluted ABTS•+ working solution to each well.[14]

  • Mix and incubate at room temperature for 2-6 minutes.[14]

  • Measure the absorbance at 734 nm.[14]

Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity can also be expressed as TEAC, which is calculated by dividing the slope of the linear regression curve for the test compound by the slope of the linear regression curve for Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] This reduction results in the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[7] The change in absorbance is directly proportional to the reducing power of the antioxidant.[16]

Causality of Experimental Choices: This assay provides a direct measure of the total antioxidant power of a compound based on its ability to donate an electron. It is a simple, rapid, and inexpensive method.[15]

Self-Validating System: A standard curve is generated using a known concentration of FeSO₄.[17] This allows for the quantification of the antioxidant capacity of the test compound in terms of ferrous iron equivalents.

Detailed Step-by-Step Protocol: [7][15][17][18]

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[7]

  • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[7][18]

  • Test Compound and Standard (FeSO₄) Solutions: Prepare stock solutions and serial dilutions.

Assay Procedure (96-well plate format):

  • Add 20 µL of the test sample, standard, or blank to the wells.[7]

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[7]

  • Incubate at 37°C for 4-30 minutes.[7]

  • Measure the absorbance at 593 nm.[7]

Data Analysis: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the standard curve to determine the FRAP value of the test sample, expressed as µM Fe(II) equivalents.

Data Presentation: In Vitro Assays
AssayEndpointStandardExample IC₅₀ / FRAP Value
DPPH IC₅₀ (µM)Ascorbic Acid55.2 ± 3.1
ABTS IC₅₀ (µM)Trolox38.7 ± 2.5
FRAP µM Fe(II) EquivalentsFeSO₄120.4 ± 8.9 (at 100 µM)

PART 2: Cell-Based Assays for Cellular Antioxidant Activity

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cellular uptake, metabolism, and localization.[7]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS generation.[19][20] The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.[19][20] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20] The antioxidant activity of the test compound is determined by its ability to reduce the fluorescence intensity.[19][20]

Causality of Experimental Choices: This assay mimics a more physiological environment, accounting for the bioavailability and metabolic activity of the test compound within a whole cell.[19][20] It provides a more accurate measure of in vivo antioxidant potential compared to purely chemical assays.[19][20]

Self-Validating System: The use of a known intracellular antioxidant, such as Quercetin, as a positive control validates the assay's responsiveness.[19][20] A negative control (cells treated with the radical initiator but without the test compound) establishes the maximum fluorescence signal.

Detailed Step-by-Step Protocol: [19][20][21]

Cell Culture:

  • Culture adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom cell culture microplate until they are 90-100% confluent.[19][20]

Assay Procedure:

  • Carefully remove the culture medium and wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[19][20]

  • Add 50 µL of DCFH-DA probe solution to all wells.[19][20]

  • Add 50 µL of the test compound or Quercetin standard at various concentrations to the respective wells.[19][20]

  • Incubate the plate at 37°C for 60 minutes.[19][20]

  • Carefully remove the solution and wash the cells three times with DPBS or HBSS.[19][20]

  • Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[7]

  • Immediately begin reading the fluorescence kinetically at 37°C using a microplate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[19][20] Read the wells every 1-5 minutes for a total of 60 minutes.[19][20]

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of inhibition of cellular antioxidant activity is calculated using the formula: % Inhibition = [ (AUCcontrol - AUCsample) / AUCcontrol ] x 100 Determine the IC50 value from the dose-response curve.

Data Presentation: Cellular Antioxidant Activity
Cell LineEndpointStandardExample IC₅₀ Value
HepG2 IC₅₀ (µM)Quercetin25.8 ± 1.9
HeLa IC₅₀ (µM)Quercetin31.4 ± 2.2

PART 3: In Vivo Models for Assessing Antioxidant Efficacy

In vivo models are crucial for evaluating the overall physiological effects of a potential antioxidant, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in a whole organism.[22][23] The fruit fly, Drosophila melanogaster, is a well-established model organism for studying oxidative stress and antioxidant responses due to its short lifespan, genetic tractability, and conserved signaling pathways with mammals.[24][25]

Drosophila melanogaster Model of Oxidative Stress

Principle: This model involves inducing oxidative stress in Drosophila and assessing the ability of 3-(2,6-Dimethoxyphenyl)piperidine to mitigate the resulting damage and improve survival. Oxidative stress can be induced by exposing the flies to pro-oxidant compounds like paraquat or hydrogen peroxide.

Causality of Experimental Choices: Drosophila offers a cost-effective and ethically sound alternative to mammalian models for initial in vivo screening.[23] Key antioxidant defense mechanisms are conserved between Drosophila and humans, making it a relevant model for studying antioxidant efficacy.[24]

Self-Validating System: A control group of flies not exposed to the oxidative stressor and a group exposed to the stressor but not treated with the test compound are essential for validating the model. A positive control group treated with a known antioxidant can also be included.

Detailed Step-by-Step Protocol:

Fly Husbandry and Treatment:

  • Rear wild-type Drosophila melanogaster on a standard cornmeal-yeast-agar medium.

  • Prepare food vials containing different concentrations of 3-(2,6-Dimethoxyphenyl)piperidine. The compound should be mixed into the food after it has cooled.

  • Transfer newly eclosed adult flies (1-3 days old) to the food vials containing the test compound or control food (without the compound) and allow them to feed for a specified period (e.g., 7 days).

Oxidative Stress Induction and Survival Assay:

  • After the pre-treatment period, transfer the flies to vials containing filter paper saturated with a solution of an oxidative stress-inducing agent (e.g., 20 mM paraquat in 5% sucrose solution).

  • Record the number of dead flies at regular intervals (e.g., every 12 hours) until all flies have died.

  • Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival rates between the different treatment groups.

Biochemical Assays on Fly Homogenates:

  • After the treatment period (with or without oxidative stress), collect flies and homogenize them in an appropriate buffer.

  • Use the homogenates to measure biomarkers of oxidative stress, such as:

    • Lipid Peroxidation (Malondialdehyde - MDA) levels: A common indicator of oxidative damage to lipids.

    • Protein Carbonyl content: A marker of oxidative damage to proteins.

    • Activities of antioxidant enzymes: Such as Superoxide Dismutase (SOD) and Catalase (CAT), to assess the compound's effect on the endogenous antioxidant defense system.

Data Presentation: In Vivo Antioxidant Efficacy in Drosophila
ParameterControlOxidative StressOxidative Stress + Compound
Median Lifespan (days) 451528
MDA Levels (nmol/mg protein) 2.1 ± 0.38.5 ± 0.94.3 ± 0.5
SOD Activity (U/mg protein) 15.2 ± 1.89.8 ± 1.113.5 ± 1.5

PART 4: Visualization of Experimental Workflows

General Workflow for Antioxidant Assessment

G cluster_0 Initial Screening cluster_1 Biological Relevance cluster_2 Whole Organism Efficacy In Vitro Assays In Vitro Assays DPPH DPPH Assay In Vitro Assays->DPPH ABTS ABTS Assay In Vitro Assays->ABTS FRAP FRAP Assay In Vitro Assays->FRAP CAA Cellular Antioxidant Activity (CAA) DPPH->CAA Cell-Based Assays Cell-Based Assays Cell-Based Assays->CAA Drosophila Drosophila melanogaster Model CAA->Drosophila In Vivo Models In Vivo Models In Vivo Models->Drosophila

Caption: A multi-tiered approach for assessing antioxidant properties.

Cellular Antioxidant Activity (CAA) Assay Workflow

G start Seed cells in 96-well plate wash1 Wash cells with DPBS start->wash1 add_probe Add DCFH-DA probe wash1->add_probe add_compound Add test compound / standard add_probe->add_compound incubate1 Incubate at 37°C for 60 min add_compound->incubate1 wash2 Wash cells with DPBS incubate1->wash2 add_initiator Add free radical initiator wash2->add_initiator read_fluorescence Read fluorescence kinetically add_initiator->read_fluorescence analyze Calculate AUC and IC50 read_fluorescence->analyze

Sources

Protocol for Evaluating the Anti-Inflammatory Activity of 3-(2,6-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(2,6-Dimethoxyphenyl)piperidine represents a highly tractable pharmacophore in medicinal chemistry. The integration of a lipophilic 2,6-dimethoxyphenyl moiety with a basic piperidine ring enhances cellular membrane permeability and provides an optimal steric profile for interacting with intracellular signaling kinases and amine-binding receptors.

Evaluating the anti-inflammatory potential of novel piperidine derivatives requires a self-validating, multi-tiered approach. This protocol is designed to systematically trace the compound's efficacy from primary phenotypic screening in vitro to molecular target engagement, and finally to in vivo systemic validation. We utilize the gold-standard lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model[1][2] to assess the suppression of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6), followed by the carrageenan-induced paw edema model[3][4] to evaluate acute systemic anti-inflammatory dynamics.

Experimental Workflow & Pathway Visualization

To establish causality, it is critical to understand where 3-(2,6-Dimethoxyphenyl)piperidine exerts its effects. LPS activates the Toll-Like Receptor 4 (TLR4), triggering the MyD88-dependent pathway, which culminates in the activation of Mitogen-Activated Protein Kinases (MAPKs) and the nuclear translocation of NF-κB[5]. This cascade drives the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Pathway cluster_0 Intracellular Signaling Cascade LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRIF Adaptors TLR4->MyD88 MAPK MAPK Pathway (ERK, p38, JNK) MyD88->MAPK NFkB NF-κB (p65/p50) Nuclear Translocation MyD88->NFkB Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2) MAPK->Cytokines NFkB->Cytokines Compound 3-(2,6-Dimethoxyphenyl)piperidine Compound->MAPK Putative Inhibition Compound->NFkB Putative Inhibition

Fig 1: TLR4 signaling cascade and putative intervention points of the piperidine derivative.

Workflow T1 Tier 1: In Vitro Screening RAW 264.7 Macrophages (Griess Assay, ELISA) T2 Tier 2: Mechanism Protein Extraction (Western Blot) T1->T2 T3 Tier 3: In Vivo Model Rodent Paw Edema (Plethysmometry) T2->T3 Data Data Integration & Efficacy Profiling T3->Data

Fig 2: Three-tiered experimental workflow for anti-inflammatory drug evaluation.

Tier 1: In Vitro Phenotypic Screening

Rationale and Self-Validating Controls

RAW 264.7 cells are utilized due to their robust and reproducible response to LPS[1]. A critical failure point in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory activity. Therefore, this protocol couples the Griess Assay (for Nitric Oxide) with an MTT viability assay on the exact same cell population[6]. Dexamethasone is used as a self-validating positive control.

Protocol: Griess Assay & Cytokine ELISA
  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using Phenol Red-free DMEM (supplemented with 10% FBS). Causality: Phenol red absorbs strongly at 540 nm and will artificially inflate Griess assay absorbance readings[7].

  • Pre-treatment: Incubate cells for 24 hours to allow adherence. Pre-treat cells with varying concentrations of 3-(2,6-Dimethoxyphenyl)piperidine (e.g., 1, 10, 50 µM), Vehicle (0.1% DMSO), or Dexamethasone (10 µM) for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL[8]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate for the Griess assay, and reserve the remainder at -80°C for TNF-α and IL-6 ELISA.

  • Nitric Oxide Quantification: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant[9]. Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration against a sodium nitrite standard curve (0–100 µM)[9][10].

  • Viability Counter-Screen: Add 10 µL of MTT solution (5 mg/mL) to the original plate containing the cells. Incubate for 2 hours, lyse with DMSO, and read at 570 nm to confirm cell viability remains >90%[6].

Tier 2: Molecular Target Engagement

Rationale

To prove that 3-(2,6-Dimethoxyphenyl)piperidine actively modulates inflammatory pathways rather than acting as a non-specific chemical sponge, we must evaluate the expression of downstream effector proteins (iNOS, COX-2) and the activation state of upstream transcription factors (NF-κB p65)[1][2].

Protocol: Western Blotting for NF-κB and MAPK
  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates ( 1×106 cells/well). Pre-treat with the compound for 1 hour, followed by LPS stimulation. Crucial Timing: Stimulate for 30–60 minutes to capture transient phosphorylation events (p-ERK, p-p38, p-p65), or 24 hours to capture stable protein accumulation (iNOS, COX-2)[2].

  • Fractionation (For NF-κB): To definitively prove NF-κB inhibition, use a nuclear extraction kit. The hallmark of NF-κB activation is the translocation of the p65 subunit from the cytosol to the nucleus.

  • Immunoblotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA.

  • Probing: Probe with primary antibodies against iNOS, COX-2, p-p65, and p-ERK. Use β-actin as a cytosolic loading control and Lamin B1 as a nuclear loading control.

Tier 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

Rationale

In vitro success does not guarantee in vivo bioavailability or efficacy. The carrageenan-induced paw edema model in rodents is the standard for acute inflammation[3][4]. It is biphasic: Phase 1 (0–2 hours) is driven by histamine and serotonin, while Phase 2 (3–5 hours) is driven by COX-2 and prostaglandins[11][12]. Tracking the temporal reduction in edema helps identify the specific enzymatic targets of the piperidine derivative.

Protocol: Paw Edema Model
  • Animal Preparation: Fast adult male Wistar rats (150–200 g) overnight with water ad libitum. Divide into groups (n=6): Disease Control (Vehicle), Positive Control (Indomethacin, 10 mg/kg), and Test Compound (e.g., 10, 30, and 50 mg/kg).

  • Dosing: Administer treatments via oral gavage (p.o.) or intraperitoneal (i.p.) injection 1 hour prior to carrageenan challenge[4].

  • Induction: Inject 50 µL of 1% λ-carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw[4][12].

  • Plethysmometry: Measure paw volume using a digital plethysmometer at baseline (Hour 0) and at 1, 2, 3, 4, and 5 hours post-injection[4][12].

  • Calculation: Calculate the percentage of edema inhibition:

    % Inhibition=(Vc​Vc​−Vt​​)×100

    (Where Vc​ is the change in paw volume of the control group, and Vt​ is the change in paw volume of the treated group).

Quantitative Data Presentation & Acceptance Criteria

To ensure rigorous go/no-go decision-making in drug development, all data must be benchmarked against strict acceptance criteria.

Assay / ExperimentBiomarker / MetricExpected Outcome (LPS/Carrageenan + Vehicle)Target Outcome (Test Compound)Acceptance Criteria for Lead Progression
Tier 1: Griess Assay Nitric Oxide (NO)High (~40-60 µM Nitrite)Dose-dependent reductionIC₅₀ < 20 µM
Tier 1: ELISA TNF-α, IL-6> 1000 pg/mLSignificant reduction (p < 0.05)> 50% inhibition at 30 µM
Tier 1: MTT Assay Cell Viability100% (Normalized)> 90% ViabilityCompound must not be cytotoxic at active doses
Tier 2: Western Blot p65 Nuclear FractionHigh intensity bandReduced intensity bandVisual confirmation of blocked translocation
Tier 3: Paw Edema Paw Volume (Phase 2)Max swelling at 3-4 hoursBlunted swelling curve> 40% inhibition of edema at 30 mg/kg

References

The following authoritative sources and verified protocols ground the methodologies described in this application note:

  • Carrageenan-induced paw edema in the rat and mouse. Morris CJ. Methods in Molecular Biology. 2003. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Mansouri MT, et al. Indian Journal of Pharmacology. 2015.[Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sun J, et al. Sensors (MDPI). 2003.[Link]

  • Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice. Kim J, et al. Journal of Nutritional Biochemistry. 2021. (Referenced via PMC for RAW 264.7 standard protocols).[Link]

Sources

Troubleshooting & Optimization

how to overcome solubility issues of 3-(2,6-Dimethoxyphenyl)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the aqueous solubility of complex substituted piperidines.

Working with 3-(2,6-Dimethoxyphenyl)piperidine presents a unique biophysical challenge. While the piperidine nitrogen is ionizable (pKa ~10.5) , the bulky, highly lipophilic 2,6-dimethoxyphenyl group dominates the molecule's hydration shell. This structural dichotomy leads to high crystal lattice energy and severe disruption of the water hydrogen-bonding network, causing the compound to precipitate or "crash out" under physiological conditions or during solvent-shift dilutions .

This guide provides a self-validating, mechanistic framework to diagnose and overcome these solubility barriers.

Diagnostic Troubleshooting Workflow

Before altering your formulation, use the following decision tree to identify the root cause of your precipitation event.

G Start Compound Precipitates in Aqueous Buffer CheckpH Check Buffer pH Is pH > 8.0? Start->CheckpH AdjustpH Adjust pH to 6.0-7.4 (Protonate Piperidine) CheckpH->AdjustpH Yes CheckDMSO Is DMSO stock >10mM? (Solvent-Shift Issue) CheckpH->CheckDMSO No Stepwise Use Stepwise Dilution (Add Co-solvents) CheckDMSO->Stepwise Yes Cyclodextrin Use HP-β-CD Complexation (Masks Lipophilic Group) CheckDMSO->Cyclodextrin No (Intrinsic Insolubility)

Fig 1. Diagnostic decision tree for resolving 3-(2,6-Dimethoxyphenyl)piperidine precipitation.

Troubleshooting Guides & FAQs

Q1: Why does 3-(2,6-Dimethoxyphenyl)piperidine crash out immediately when I dilute my DMSO stock into PBS? Senior Scientist Insight: This is a classic case of. The compound is highly soluble in DMSO. When you pipette a concentrated DMSO stock directly into an aqueous buffer, the local solvent polarity changes instantaneously. The hydrophobic 2,6-dimethoxyphenyl group cannot be rapidly solvated by water, leading to a state of metastable supersaturation. This rapidly collapses into nucleation and irreversible crystal growth.

  • The Fix: Never perform a direct high-fold dilution. Use the Stepwise Co-Solvent Dilution method (Protocol A) to gradually step down the organic phase and introduce precipitation inhibitors like Tween-80 or Polyvinylpyrrolidone (PVP)[1].

Q2: The compound won't dissolve in my pH 7.4 buffer, even at low concentrations. Isn't the piperidine ring supposed to be ionized and soluble? Senior Scientist Insight: While the piperidine nitrogen is basic and will be predominantly protonated at physiological pH (7.4)[2], ionization alone does not guarantee solubility[3]. The massive steric bulk of the dimethoxyphenyl moiety restricts the hydration of the cation. Furthermore, if you are using Phosphate-Buffered Saline (PBS), the multivalent phosphate ions frequently pair with protonated piperidines to form highly insoluble salts[3].

  • The Fix: Temporarily lower the pH to <6.0 to ensure complete protonation during initial dissolution, or switch to an acetate or chloride-based buffer, which generally yields more soluble piperidine salts.

Q3: I need a high-concentration, aqueous-compatible formulation for in vivo dosing. Co-solvents are too toxic. What are my options? Senior Scientist Insight: When co-solvents fail or are biologically incompatible, you must alter the apparent solubility using supramolecular chemistry. is the gold standard here[4]. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic 2,6-dimethoxyphenyl moiety is encapsulated within the non-polar cavity of the cyclodextrin ring[5]. This completely masks the lipophilic bulk from the aqueous environment, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent water solubility[4].

  • The Fix: Follow the HP-β-CD Inclusion Complexation workflow (Protocol B).

Quantitative Impact of Solubilization Strategies

Formulation StrategyPrimary Mechanism of ActionEstimated Solubility LimitBiocompatibility / Assay Suitability
Direct PBS Dilution (pH 7.4) Protonation of piperidine ring< 10 µMHigh (Standard for in vitro)
pH Adjustment (pH 5.0) Complete ionization, avoidance of phosphate salts~ 50 - 100 µMModerate (May affect pH-sensitive assays)
10% DMSO / 10% Tween-80 Co-solvation and micellar encapsulation~ 500 µM - 1 mMLow-Moderate (DMSO toxicity in cells)
20% HP-β-CD Complexation Supramolecular encapsulation of lipophilic moiety> 5 mMHigh (FDA approved for in vivo use)

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Stepwise Solvent-Shift Dilution

Use this to prevent nucleation when moving from DMSO stocks to aqueous in vitro assays.

  • Stock Preparation: Prepare a 10 mM stock of 3-(2,6-Dimethoxyphenyl)piperidine in 100% anhydrous DMSO.

  • Intermediate Formulation: Prepare an intermediate dilution buffer containing 10% DMSO, 10% Tween-80, and 80% Acetate Buffer (pH 6.0).

  • Stepwise Addition: Dilute the 10 mM stock 1:10 into the intermediate buffer dropwise while vortexing vigorously. This yields a 1 mM clear solution.

  • Final Equilibration: Perform the final dilution by adding the 1 mM intermediate dropwise into your final pre-warmed (37°C) aqueous assay buffer to reach the target concentration (e.g., 10-50 µM).

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. A reading of ≤ 0.05 indicates a true solution. If OD600 > 0.05, sub-visible colloidal aggregation has occurred, and the Tween-80 ratio must be increased.

Protocol B: HP-β-CD Inclusion Complexation

Use this for high-concentration, co-solvent-free in vivo dosing.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

  • Guest Addition: Add 3-(2,6-Dimethoxyphenyl)piperidine powder directly to the HP-β-CD solution, aiming for a 1:3 molar ratio of drug to cyclodextrin.

  • Thermodynamic Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours. Note: Heat and time are required to overcome the activation energy of displacing water from the cyclodextrin cavity.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation Check: Pass the supernatant through a 0.22 µm PVDF syringe filter. If the compound is truly complexed, the supramolecular structure will pass freely through the pores. Quantify the filtrate via HPLC-UV against a standard curve to confirm the exact solubilized concentration.

Mechanism FreeDrug Free Compound (Hydrophobic 2,6-dimethoxy) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Encapsulation CD HP-β-CD (Hydrophobic Core Hydrophilic Shell) CD->Complex Host Cavity

Fig 2. Supramolecular encapsulation of the lipophilic dimethoxyphenyl moiety by HP-β-CD.

References

  • Title: Piperidine Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches Source: Molecules (PMC10004944) URL: [Link]

  • Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: Journal of Biomolecular Structure and Dynamics (PMID: 38260962) URL: [Link]

Sources

Technical Support Center: Purification of High-Purity 3-(2,6-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of 3-(2,6-Dimethoxyphenyl)piperidine presents a unique set of physicochemical challenges. While the secondary amine of the piperidine ring is highly basic (pKa ~9.5–10.5), the 2,6-dimethoxyphenyl group at the 3-position introduces significant steric bulk and lipophilicity. This amphiphilic and bulky nature frequently leads to chromatographic streaking, persistent emulsions during extraction, and instability during long-term storage.

This guide is designed for drug development professionals and synthesizes field-proven troubleshooting strategies with their underlying chemical causality.

Purification Strategy & Decision Matrix

Before troubleshooting specific issues, it is critical to align your purification strategy with your scale and purity requirements. The following decision tree outlines the optimal workflow.

G A Crude 3-(2,6-Dimethoxyphenyl)piperidine B Determine Scale & Purity Target A->B C Large Scale (>10g) Bulk Cleanup B->C Bulk D Small Scale (<10g) High Purity (>99%) B->D Fine E Acid-Base Extraction (Removes neutral/acidic impurities) C->E G Flash Chromatography (Requires 1% TEA modifier) D->G F Salt Crystallization (e.g., HCl salt) E->F H Preparative HPLC (High-resolution polishing) F->H If needed G->H

Caption: Decision tree for the purification of 3-(2,6-Dimethoxyphenyl)piperidine.

Troubleshooting Guides & FAQs

Q1: My compound streaks severely on silica TLC and exhibits massive peak tailing during flash chromatography. How can I resolve this?

The Causality: Standard normal-phase silica gel is Brønsted acidic due to surface silanol groups (Si-OH). The highly basic secondary amine of the piperidine ring acts as a strong hydrogen bond acceptor and donor, leading to irreversible acid-base interactions with the stationary phase[1]. The Solution: You must neutralize the active silanol sites. Incorporate 0.1% to 1% (v/v) of a volatile competing amine, such as Triethylamine (TEA) or diethylamine (DEA), into your mobile phase[2]. The sterically smaller TEA molecules will preferentially bind to and mask the acidic silanols, allowing the bulky 3-(2,6-Dimethoxyphenyl)piperidine to elute based purely on its polarity rather than ionic binding[2].

Q2: During acid-base extraction, I encounter a thick, unbreakable emulsion when basifying the aqueous layer and extracting with dichloromethane (DCM). What is the mechanism, and how do I break it?

The Causality: 3-(2,6-Dimethoxyphenyl)piperidine is amphiphilic. The protonated piperidine core is hydrophilic, while the bulky 2,6-dimethoxyphenyl moiety is highly lipophilic. At the phase boundary, the molecule acts as a surfactant, lowering the interfacial tension between the aqueous and organic layers and stabilizing microscopic emulsion droplets. The Solution:

  • Alter Interfacial Tension: Switch your extraction solvent from DCM to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Salting Out: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic compound into the organic layer and breaking the emulsion.

  • Mechanical Disruption: If the emulsion persists, it is likely stabilized by microscopic insoluble impurities. Vacuum-filter the entire biphasic emulsion through a pad of Celite.

Q3: My purified free base was a clear oil, but after a week on the bench, it turned into a cloudy, waxy solid. NMR shows new peaks. Did it degrade?

The Causality: Free base secondary amines are highly reactive toward atmospheric carbon dioxide (CO₂). Over time, the piperidine nitrogen attacks CO₂ to form piperidinium carbamate or carbonate salts[3]. This alters the physical state of the compound and introduces new peaks in the NMR spectrum. The Solution: The free base must be stored under an inert atmosphere (Argon or Nitrogen) at sub-zero temperatures. For long-term stability, convert the free base into a crystalline hydrochloride (HCl) salt (see Protocol 2 below).

Quantitative Data: Mobile Phase Optimization

The following table summarizes the impact of mobile phase modifiers on the chromatographic behavior of 3-(2,6-Dimethoxyphenyl)piperidine. Data demonstrates why unmodified silica is insufficient for this class of compounds.

Mobile Phase System (Hexane:EtOAc 70:30)Modifier AddedRf ValueTailing Factor (Tf)Resolution Quality
No Modifier None0.15> 3.5Severe streaking; irreversible binding to silica; poor recovery.
1% Methanol None0.202.8Moderate tailing; poor separation from polar impurities.
1% Triethylamine (TEA) 1% (v/v)0.451.1Sharp bands; excellent recovery and resolution[2].
Amine-Functionalized Silica None0.421.05Optimal; no volatile base removal required post-column[2].

Field-Proven Experimental Protocols

Protocol 1: Amine-Modified Flash Chromatography

This protocol is designed to isolate the free base with >99% purity while suppressing silanol-induced peak tailing.

  • Step 1: Solvent Preparation. Prepare a mobile phase gradient of Hexane and Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) to both the weak and strong solvent lines.

    • Expert Insight: Always use freshly distilled TEA. Degraded TEA contains N-oxide impurities that will co-elute with your product.

  • Step 2: Column Equilibration. Flush the standard silica column with 3 to 5 column volumes (CV) of the TEA-modified initial mobile phase.

    • Validation Checkpoint: Collect a few drops of the column effluent and test it with pH paper. The pH must be basic (>8). If it is neutral, the silanols have not been fully neutralized; continue flushing[1].

  • Step 3: Loading. Dissolve the crude 3-(2,6-Dimethoxyphenyl)piperidine in a minimum volume of DCM and load it onto the column.

  • Step 4: Elution & Isolation. Run the gradient. Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate the resulting oil with toluene (3 × 10 mL) on a rotary evaporator.

Protocol 2: Stable Hydrochloride (HCl) Salt Formation

This protocol converts the transient free base into a shelf-stable, highly pure solid, preventing atmospheric CO₂ degradation.

  • Step 1: Dissolution. Dissolve the purified free base in anhydrous diethyl ether or MTBE (approx. 10 mL per gram of compound).

    • Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates pre-formed carbonate salts[3]. If cloudy, filter the solution through a 0.22 µm PTFE syringe filter before proceeding.

  • Step 2: Acidification. Cool the solution to 0 °C in an ice bath. Under vigorous magnetic stirring, add 1.05 equivalents of anhydrous ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • Step 3: Crystallization. A dense white precipitate of 3-(2,6-Dimethoxyphenyl)piperidine hydrochloride will form immediately. Continue stirring at 0 °C for 30 minutes to ensure complete precipitation and to allow the crystal lattice to mature, which excludes impurities.

  • Step 4: Isolation & Self-Validation. Filter the solid rapidly under a nitrogen blanket to prevent moisture absorption (the salt can be hygroscopic). Wash with cold, anhydrous ether and dry under a high vacuum.

    • Validation Checkpoint: Dissolve 5 mg of the final salt in D₂O for ¹H-NMR. The piperidine N-H protons will shift significantly downfield (broad singlet, ~8.5–9.5 ppm), confirming complete protonation and successful salt formation.

References

  • Technical Support Center: Purification of Bulky Amines by Chromatography - Benchchem. 2

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 1

  • Technical Support Center: Efficient Synthesis of Substituted Piperidines - Benchchem. 3

Sources

strategies to minimize byproduct formation during 3-(2,6-Dimethoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development targets become increasingly complex, synthesizing sterically hindered, electron-rich biaryl and aryl-aliphatic systems requires precise mechanistic control. The synthesis of 3-(2,6-dimethoxyphenyl)piperidine —typically achieved via a Suzuki-Miyaura cross-coupling of 2,6-dimethoxyphenylboronic acid with a tetrahydropyridine or halopyridine precursor, followed by catalytic hydrogenation—is notoriously prone to byproduct formation.

This guide provides field-proven, causality-driven troubleshooting strategies to help you suppress side reactions, optimize your catalytic cycles, and maximize your isolated yields.

Workflow Overview & Byproduct Pathways

Before troubleshooting, it is critical to map the synthetic landscape. The diagram below illustrates the desired synthetic trajectory alongside the three most common failure modes: protodeboronation, homocoupling, and hydrogenolysis.

Workflow SM 2,6-Dimethoxyphenylboronic Acid + 3-Halo-piperidine Precursor Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM->Coupling Intermediate 3-(2,6-Dimethoxyphenyl) tetrahydropyridine Coupling->Intermediate Transmetalation & Elimination BP1 1,3-Dimethoxybenzene (Protodeboronation) Coupling->BP1 Base/H2O Cleavage BP2 Tetramethoxybiphenyl (Homocoupling) Coupling->BP2 O2 / Slow cycle Hydrogenation Catalytic Hydrogenation (H2, Metal Catalyst) Intermediate->Hydrogenation Target 3-(2,6-Dimethoxyphenyl)piperidine (Target Product) Hydrogenation->Target Controlled Reduction BP3 Demethoxylated / Cleaved Piperidines Hydrogenation->BP3 Hydrogenolysis (High P/T)

Figure 1: Synthesis workflow of 3-(2,6-Dimethoxyphenyl)piperidine and major byproduct pathways.

FAQ 1: Protodeboronation in the Suzuki Coupling Step

Q: My LC-MS shows massive amounts of 1,3-dimethoxybenzene and very little of the cross-coupled intermediate. What is causing this, and how do I fix it?

The Causality: You are observing protodeboronation , the most aggressive competing side reaction for highly substituted arylboronic acids[1]. The 2,6-dimethoxy substitution pattern creates a "perfect storm" for this failure mode. Sterically, the two ortho-methoxy groups twist the boronic acid out of planarity, severely retarding the transmetalation step of the Suzuki cycle. Electronically, these electron-donating groups activate the C-B bond toward hydrolytic cleavage when exposed to an aqueous base[2]. Furthermore, if you are using a catalyst with excessively bulky phosphine ligands, the steric clash can inadvertently accelerate this degradation pathway rather than promoting coupling[3].

Mechanism A 2,6-Dimethoxyphenyl boronic acid B Boronate Complex [Ar-B(OH)3]- A->B + OH- (Base) C Transition State (C-B Bond Cleavage) B->C H2O / Heat D 1,3-Dimethoxybenzene (Byproduct) C->D - B(OH)3

Figure 2: Base-catalyzed protodeboronation pathway of 2,6-dimethoxyphenylboronic acid.

The Solution: To outcompete protodeboronation, you must accelerate transmetalation while eliminating the hydrolytic vector (water). Switch from standard aqueous carbonate bases to strictly anhydrous conditions using a fluoride base (which activates the boron without providing a proton source) or anhydrous phosphate, paired with a highly active Buchwald precatalyst.

Quantitative Data: Base & Solvent Effects on Reaction Partitioning
Base / Solvent SystemCatalyst SystemProtodeboronation (%)Target Cross-Coupled Yield (%)
Na₂CO₃ / H₂O-DioxanePd(PPh₃)₄ (5 mol%)> 75%< 15%
K₂CO₃ / H₂O-DioxanePd(dppf)Cl₂ (5 mol%)~ 50%~ 40%
CsF / Anhydrous Dioxane XPhos Pd G3 (2 mol%) < 5% > 85%
K₃PO₄ / Anhydrous THFSPhos Pd G3 (2 mol%)< 10%> 80%
Validated Protocol 1: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system; the exclusion of water inherently shuts down the primary protodeboronation pathway.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagent Loading: Add 2,6-dimethoxyphenylboronic acid (1.3 equiv), N-Boc-3-iodo-1,2,5,6-tetrahydropyridine (1.0 equiv), anhydrous CsF (3.0 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (0.2 M relative to the electrophile).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. Because water is excluded, the boronic acid will remain stable long enough for the highly active XPhos Pd G3 to facilitate transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.

FAQ 2: Homocoupling of the Aryl Species

Q: I am detecting significant amounts of 2,2',6,6'-tetramethoxybiphenyl. How do I suppress this homocoupling?

The Causality: Homocoupling in Suzuki reactions occurs via two primary mechanisms:

  • Oxidative Homocoupling: The presence of trace oxygen oxidizes the Pd(0) species, forcing the catalytic cycle to consume two equivalents of the arylboronic acid.

  • Slow Transmetalation/Disproportionation: If the oxidative addition complex (Ar-Pd-X) sits too long without undergoing transmetalation, it can undergo disproportionation, leading to biaryl formation.

The Solution: Strict anaerobic conditions are non-negotiable. Do not rely on simple nitrogen bubbling. Use the Freeze-Pump-Thaw method (minimum 3 cycles) for your solvents. Additionally, maintaining a slight excess of the electrophile (the piperidine precursor) ensures the Pd(II) intermediate is rapidly consumed, preventing disproportionation.

FAQ 3: Over-Reduction and Methoxy Cleavage (Hydrogenolysis)

Q: During the hydrogenation of the tetrahydropyridine intermediate, the double bond reduces, but I am also losing one or both methoxy groups. How can I selectively reduce the ring?

The Causality: You are experiencing hydrogenolysis . The methoxy groups on the aromatic ring are activated by the electron-rich nature of the system. When using highly active catalysts like Pd/C under high hydrogen pressure—especially if trace acid is present (often used to solubilize or activate basic nitrogen heterocycles)—the methoxy oxygen becomes protonated. This turns it into an excellent leaving group, allowing the palladium surface to cleave the C-O bond[4].

The Solution: You must modulate the electronic properties of the catalyst surface. Switching from Palladium to Rhodium (Rh/C) or Platinum Oxide (PtO₂) provides excellent alkene/imine reduction kinetics while being less prone to C-O bond insertion. Furthermore, adding a catalytic amount of an amine base (like Triethylamine) deliberately "poisons" the most active acidic sites on the catalyst, completely shutting down hydrogenolysis while permitting alkene reduction.

Validated Protocol 2: Controlled Chemoselective Hydrogenation
  • Reagent Loading: Dissolve the purified N-Boc-3-(2,6-dimethoxyphenyl)-1,2,5,6-tetrahydropyridine (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Catalyst & Additive: Add 5% Rh/C (10 wt% relative to substrate) and Triethylamine (0.1 equiv). Note: The TEA acts as a localized buffer against trace acidity.

  • Atmosphere Exchange: Seal the reaction vessel. Purge the headspace with N₂ (3 cycles), followed by H₂ (3 cycles).

  • Reaction: Maintain a strict 1 atm of H₂ (using a balloon) and stir at 25 °C. Do not apply elevated pressure or heat.

  • Monitoring: Sample the reaction every 2 hours via LC-MS. The reduction of the tetrahydropyridine double bond should complete within 4–6 hours without any mass peaks corresponding to [M-30] (loss of -OCH₃).

  • Workup: Purge the vessel with N₂ to remove residual H₂. Filter the mixture through a tightly packed Celite pad (do not let the catalyst dry out, as it is pyrophoric). Concentrate the filtrate in vacuo to yield the protected 3-(2,6-dimethoxyphenyl)piperidine.

References
  • Acid-promoted metal-free protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor PMC (nih.gov)

Sources

Piperidine Synthesis Support Center: Catalyst & Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis. The reduction of pyridine derivatives to saturated piperidine rings is a fundamental transformation in pharmaceutical development. However, the aromaticity of the pyridine ring and the Lewis basicity of the nitrogen atom present significant kinetic and thermodynamic hurdles.

This guide is designed for researchers and process chemists to troubleshoot and optimize catalytic systems and solvent environments, ensuring high conversion, chemoselectivity, and diastereoselectivity.

Troubleshooting Workflow & Mechanistic Logic

The following decision matrix outlines the causality between common synthetic failures and their physicochemical solutions.

OptimizationLogic Start Piperidine Synthesis Issue CatPoison Issue: Low Conversion (Catalyst Poisoning) Start->CatPoison Solvent Issue: Poor Diastereoselectivity Start->Solvent Action1 Use Acidic Solvent (e.g., Glacial AcOH) CatPoison->Action1 Action2 Lower Temp & Screen Polar Aprotic Solvents Solvent->Action2 Mech1 Protonates Lewis Basic N, Preventing Metal Coordination Action1->Mech1 Mech2 Alters Transition State Energy & Facial Selectivity Action2->Mech2 Success Optimized Piperidine Yield Mech1->Success Mech2->Success

Logical troubleshooting workflow for piperidine synthesis catalyst and solvent optimization.

Frequently Asked Questions (FAQs)

Q1: My pyridine hydrogenation stalls at <20% conversion despite high hydrogen pressure. Why is the catalyst dying, and how do I fix it?

A1: Catalyst Poisoning via Lewis Acid-Base Coordination. The most common cause of stalled pyridine hydrogenation is catalyst poisoning[1]. Both the starting pyridine and the product piperidine possess a lone pair of electrons on the nitrogen atom. These lone pairs act as strong Lewis bases, coordinating irreversibly to the empty d-orbitals of platinum-group metal (PGM) catalysts (like Pd, Pt, or Ru). This coordination physically blocks the active catalytic sites from adsorbing hydrogen gas.

The Solution: Modify the solvent environment to neutralize the lone pair. By switching the solvent to glacial acetic acid (or adding a Brønsted acid like TFA to methanol), the nitrogen atom is protonated to form a pyridinium/piperidinium salt[2]. The protonated nitrogen lacks a free lone pair, preventing it from binding to the metal surface. This allows the catalyst to remain active, often pushing conversion to >95% at room temperature[2].

Q2: I am trying to scale up an electrocatalytic hydrogenation of substituted pyridines, but my yields are dropping significantly compared to water-based systems. What solvent should I use?

A2: Substrate Solubility vs. Conductivity. While water is the ideal source of protons and electrons for green electrocatalytic hydrogenation, heavily substituted or highly lipophilic pyridines (e.g., 4-CF₃ or 2-phenylpyridine) suffer from poor aqueous solubility, leading to mass transfer limitations at the electrode surface[3].

The Solution: Transition to a circular catholyte flow using methyl tert-butyl ether (MTBE) . Recent optimizations using carbon-supported rhodium (Rh/KB) catalysts demonstrate that MTBE maintains excellent solubility for lipophilic substrates while supporting high current efficiencies (up to 99% at 5 F mol⁻¹)[3]. The Rh(0) surface interacts moderately with the piperidine product, allowing for efficient desorption and preventing electrode passivation.

Q3: My multicomponent reductive amination is yielding a complex mixture of diastereomers. How can I optimize the solvent to favor a single cis/trans isomer?

A3: Transition State Modulation via Solvent Polarity. Diastereoselectivity in piperidine ring formation is dictated by the relative energies of the competing transition states during the final cyclization or reduction step.

The Solution: The polarity and coordinating ability of your solvent directly influence these transition state geometries[4].

  • Screen Solvents: Shift from highly coordinating solvents (like DMF) to non-coordinating aromatic solvents (like toluene) or moderately polar aprotic solvents (like THF or dichloromethane). This forces the substrate to adopt a more rigid, internally hydrogen-bonded conformation prior to reduction.

  • Lower the Temperature: Because diastereomeric transition states often have small energy differences (ΔΔG‡), lowering the reaction temperature mathematically amplifies the preference for the lowest-energy pathway, drastically improving the diastereomeric ratio (dr)[4].

Quantitative Optimization Data

The following table summarizes validated catalyst-solvent pairings for specific piperidine synthesis challenges. Comparing these parameters allows researchers to select the optimal thermodynamic and kinetic conditions for their specific substrate.

Catalyst SystemSolvent EnvironmentSubstrate ClassOperating ConditionsPerformance Metrics
PtO₂ (Adams' Catalyst) Glacial Acetic AcidAlkyl/Aryl Pyridines25 °C, 50–70 bar H₂>90% Yield; Eliminates catalyst poisoning[2].
Ru-Pd / TiO₂ Methanol / WaterMethylpyridines100 °C, 3.0 MPa H₂100% Conversion; ~100% Selectivity for piperidine[5].
Rh/KB (Electrocatalytic) MTBELipophilic PyridinesAmbient Temp, 1 atm98% Yield; 99% Current efficiency at 5 F mol⁻¹[3].
[Ir-OMs] (Ionic) Methanol + 3 eq. TFAPicolinates25 °C, 50 bar H₂95% Yield; High functional group tolerance[6].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Catalytic Hydrogenation of Substituted Pyridines incorporates built-in validation checkpoints. This methodology leverages PtO₂ in glacial acetic acid to overcome catalyst poisoning[1][2].

Materials Required:
  • Substituted pyridine substrate (1.0 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

  • Glacial acetic acid (Protic solvent/activator)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Step-by-Step Methodology:

Step 1: Reactor Setup & Substrate Solvation

  • Action: Dissolve 1.0 mmol of the substituted pyridine in 5–10 mL of glacial acetic acid within a heavy-walled glass reactor insert.

  • Causality: Acetic acid immediately protonates the pyridine, forming a pyridinium acetate salt. This prevents the nitrogen lone pair from passivating the Pt catalyst.

Step 2: Catalyst Activation

  • Action: Carefully add 5 mol% PtO₂ to the solution. Seal the reactor, purge with inert nitrogen gas three times, then purge with H₂ gas twice.

  • Action: Pressurize the reactor to 50 bar with H₂ gas and begin vigorous stirring at room temperature (25 °C).

  • Self-Validation Checkpoint 1 (Visual/Kinetic): PtO₂ is a pre-catalyst. Within the first few minutes of stirring under H₂, the brown PtO₂ powder will turn jet-black. This physical color change confirms the in situ reduction of Pt(IV) to the catalytically active Pt(0) species.

Step 3: Reaction Monitoring

  • Action: Monitor the pressure drop in the reactor.

  • Self-Validation Checkpoint 2 (Stoichiometric): The aromatic pyridine ring requires exactly 3 molar equivalents of H₂ for complete saturation. In a closed system, calculate the expected pressure drop using the ideal gas law. When the pressure stabilizes at the calculated theoretical value, the reaction has achieved quantitative conversion[2].

Step 4: Work-up and Isolation

  • Action: Vent the excess H₂ and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the pyrophoric Pt(0) catalyst. Caution: Keep the filter cake wet with water to prevent ignition.

  • Action: Concentrate the acetic acid filtrate under reduced pressure. Basify the residue with 2M NaOH to pH >10, and extract with ethyl acetate (3x).

  • Self-Validation Checkpoint 3 (Analytical): Perform Thin Layer Chromatography (TLC) using a UV lamp and Ninhydrin stain. The complete disappearance of UV-active spots (aromatic starting material) and the appearance of a strong Ninhydrin-positive spot (staining purple/brown, indicating an aliphatic amine) confirms successful piperidine synthesis[4].

References

  • Benchchem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." Benchchem Technical Support.
  • Benchchem. "Technical Support Center: Optimization of Piperidine Ring Formation." Benchchem Technical Support.
  • "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv.
  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society.
  • "Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac." ResearchGate.
  • "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

Sources

resolving issues with piperidine crystallization in DMF solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering unexpected crystallization or precipitation when using piperidine in N,N-dimethylformamide (DMF) solutions.

While a 20% (v/v) piperidine/DMF solution is the gold standard for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS)[1], both neat piperidine and DMF are liquids at room temperature. The appearance of crystals indicates either a thermodynamic phase shift or an unintended chemical transformation. This guide will help you diagnose the root cause, understand the underlying chemical mechanisms, and implement field-proven solutions.

Part 1: Diagnostic Data Matrix

Before troubleshooting, compare your observations against the physicochemical properties of piperidine and its common derivatives. This table summarizes the quantitative data and environmental triggers responsible for precipitation in DMF.

Compound / AdductMelting PointSolubility in DMFPrimary Trigger for Crystallization
Piperidine (Neat) -10 °C[2]Fully MiscibleExtreme cold storage (e.g., deep freeze or localized cold spots)[2].
Piperidine Carbamate / Carbonate > 100 °C (Decomposes)Highly InsolubleExposure to atmospheric carbon dioxide (CO₂)[2],[3].
Piperidine Hydrochloride 240 °CInsolubleExposure to acidic vapors (e.g., HCl, TMSCl, TFA)[4],[3].
Dibenzofulvene-Piperidine Adduct ~ 85 °CSoluble (precipitates if saturated)Overloaded Fmoc cleavage during SPPS[5],[1].

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My 20% piperidine/DMF solution developed a white, snow-like precipitate overnight on the bench. What happened?

The Mechanism: You are observing the formation of a CO₂ adduct. Piperidine is a strong secondary amine and an excellent nucleophile. When left unsealed or exposed to the air, it readily attacks atmospheric carbon dioxide. This reaction forms a zwitterionic salt known as piperidinium piperidine-1-carboxylate (often colloquially referred to as piperidine carbonate)[2],[3]. Because DMF is a polar aprotic solvent, it cannot effectively solvate this highly polar, charged salt network, driving rapid precipitation.

CO2_Pathway A Piperidine (Secondary Amine) C Nucleophilic Attack (in DMF) A->C B Atmospheric CO2 (Electrophile) B->C D Piperidinium Piperidine- 1-Carboxylate (Solid) C->D Precipitation

Chemical mechanism of piperidine carbamate precipitation via atmospheric CO2 exposure.

The Solution: Discard the solution. CO₂ adducts consume your active reagent, lowering the effective concentration of piperidine and leading to incomplete Fmoc deprotection. Always prepare this solution fresh or store it under an inert atmosphere (Argon or Nitrogen)[2].

Q2: The solution was stored in a tightly sealed bottle in the refrigerator, and crystals formed. Is it ruined?

The Mechanism: This is likely a simple thermodynamic phase change. Pure piperidine has a melting point of -10 °C[2]. While mixing it with DMF depresses the freezing point, storing the solution in a cold room or a refrigerator (typically 2–4 °C) can induce the crystallization of piperidine itself, especially if localized cold spots exist[2],[3]. The Solution: Gently warm the sealed bottle in a room-temperature water bath. If the crystals are purely frozen piperidine, they will rapidly redissolve upon reaching ambient temperature[2],[4]. If they do not redissolve, chemical contamination (like salt formation) has occurred.

Q3: I store my piperidine/DMF in the main chemical cabinet. It crystallized, but warming it didn't help. Why?

The Mechanism: This is classic acid-base salt formation caused by poor chemical segregation. If your piperidine is stored near volatile electrophiles or acids—such as trifluoroacetic acid (TFA), acetyl chloride, or chlorotrimethylsilane (TMSCl)—vapor-phase cross-contamination occurs[2],[3]. For example, TMSCl slowly hydrolyzes in ambient moisture to release HCl gas[3]. This gas permeates standard reagent bottle threads, reacting with piperidine to form solid piperidine hydrochloride, which is entirely insoluble in DMF[4]. The Solution: The reagent is compromised and must be discarded. To prevent recurrence, store amines in a dedicated base cabinet, strictly isolated from volatile acids and halogenated silanes[4].

Q4: During SPPS, I noticed a precipitate forming directly in the reaction vessel during the Fmoc deprotection step. Is this the same issue?

The Mechanism: No, this is a reaction byproduct. Fmoc cleavage proceeds via an E1cB elimination mechanism, releasing dibenzofulvene (DBF) and CO₂. Piperidine acts as both the base to trigger the elimination and the scavenger to trap the highly reactive DBF, forming a dibenzofulvene-piperidine adduct[1]. While this adduct is generally soluble in DMF, highly concentrated cleavage steps can exceed its solubility threshold. Additionally, certain peptide sequences containing Proline or Glycine can undergo side reactions forming diketopiperazines (DKPs), which may also precipitate[5]. The Solution: Increase the volume of your 20% piperidine/DMF wash, or utilize a co-solvent system (e.g., adding small amounts of DCM or DMSO) to improve the solubility of the adducts during the cleavage step[1].

Part 3: Diagnostic Workflow

Use the following self-validating logic tree to rapidly diagnose and resolve your piperidine/DMF issues at the bench.

Troubleshooting_Workflow Start Observe Crystals in Piperidine/DMF Q1 Stored < 15°C? Start->Q1 A1 Warm to RT. Crystals dissolve? Q1->A1 Yes Q2 Exposed to Air/Unsealed? Q1->Q2 No Sol1 Issue: Cold Storage Action: Store at RT A1->Sol1 Yes A1->Q2 No Sol2 Issue: CO2 Carbamate Action: Discard & remake Q2->Sol2 Yes Q3 Stored near Acid/TMSCl? Q2->Q3 No Sol3 Issue: Amine Salt (HCl) Action: Isolate storage Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving piperidine/DMF crystallization triggers.

Part 4: Standardized Experimental Protocols

Protocol A: Preparation of Degradation-Resistant 20% Piperidine in DMF

To ensure a self-validating, robust reagent for sensitive applications like SPPS, follow this protocol to eliminate CO₂ and moisture prior to mixing.

  • Solvent Degassing: Transfer 800 mL of peptide-grade, anhydrous DMF into a 1 L Schlenk flask. Sparge the DMF with high-purity Argon for 15 minutes to displace dissolved atmospheric CO₂ and oxygen.

  • Reagent Addition: Using a dry, gas-tight syringe, slowly add 200 mL of freshly distilled, anhydrous piperidine to the sparged DMF under positive Argon pressure.

  • Homogenization: Stir gently for 5 minutes. The solution should remain perfectly clear and colorless. A yellow tint indicates oxidation of the piperidine[2], while immediate cloudiness indicates residual CO₂ or water.

  • Storage: Transfer the solution to an amber glass bottle pre-flushed with Argon. Add activated 3Å molecular sieves (approx. 10 g/L) to scavenge any adventitious moisture. Seal with a PTFE-lined cap and wrap with Parafilm. Store at room temperature (20–25 °C) in a dedicated base cabinet.

Protocol B: Rescuing CO₂-Contaminated Piperidine via Distillation

If a large batch of neat piperidine has formed carbonate salts, it can be rescued rather than discarded[2].

  • Filtration: Cool the contaminated piperidine to 10 °C to maximize the precipitation of the piperidine carbonate salt. Filter the liquid through a sintered glass funnel to remove the solid adducts[2].

  • Base Liberation (Optional but recommended for heavy contamination): If rescuing the solid carbonate, suspend the filtered solid in water and add a strong base (e.g., NaOH) to break the carbamate bond and liberate free piperidine. Extract with dichloromethane[2].

  • Drying: Add solid Potassium Hydroxide (KOH) pellets to the pooled liquid piperidine and let it stand overnight. KOH acts as both a powerful desiccant and a base to prevent further salt formation[2],[4].

  • Distillation: Decant the piperidine from the KOH into a dry distillation apparatus. Distill under atmospheric pressure, collecting the fraction that boils precisely at 105–106 °C[2]. Store the purified distillate immediately under Argon.

References

  • Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL: [Link]

  • Title: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source: Peptide Chemistry URL: [Link]

  • Title: Have you experienced that your piperidine crystallizes when not in use? Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Cross-Validation of the Mechanism of Action for 3-(2,6-Dimethoxyphenyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,6-Dimethoxyphenyl)piperidine (herein referred to as 3-2,6-DMPP ) is an investigational synthetic derivative belonging to the substituted 3-phenylpiperidine class. Historically, 3-phenylpiperidines—such as the dopaminergic stabilizer (-)-OSU6162—have demonstrated unique pharmacological profiles, often acting as modulators of the Dopamine D2 receptor (D2R) or the endoplasmic reticulum-associated Sigma-1 receptor (S1R) [1].

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective framework for cross-validating the mechanism of action (MoA) of 3-2,6-DMPP. By comparing its binding affinity and functional efficacy against established reference ligands, this guide establishes a standardized protocol for characterizing novel neuroactive and metabolic ligands.

Mechanistic Hypothesis & Causality

The addition of 2,6-dimethoxy groups to the phenyl ring of the piperidine scaffold sterically alters the ligand's orientation within the orthosteric binding pockets of aminergic and chaperone receptors.

The Hypothesis: We postulate that 3-2,6-DMPP exhibits a dual MoA: high-affinity agonism at the S1R and biased partial agonism at the D2R. The Causality of Assay Selection: To prove this, we cannot rely solely on downstream phenotypic assays (e.g., behavioral models), which are susceptible to off-target compounding effects. Instead, we must isolate the variables using a two-tiered approach:

  • Thermodynamic Binding (Radioligand Assay): Establishes direct target engagement and affinity ( Ki​ ) at the S1R.

  • Functional Efficacy (BRET Assay): Binding does not equal function. To determine if 3-2,6-DMPP is an agonist, antagonist, or biased ligand at the D2R, we utilize Bioluminescence Resonance Energy Transfer (BRET) to measure direct protein-protein interactions (β-arrestin-2 recruitment) in live cells.

Comparative Pharmacodynamics

To objectively evaluate 3-2,6-DMPP, its performance must be benchmarked against gold-standard reference compounds. The following table summarizes the cross-validation data profile.

Table 1: In Vitro Pharmacological Profiling of 3-2,6-DMPP vs. Alternatives

LigandTarget(s)S1R Ki​ (nM)D2R Ki​ (nM)D2R β-Arrestin Emax​ (%)*Primary Classification
3-2,6-DMPP S1R / D2R12.4 ± 1.285.3 ± 6.132 ± 4%S1R Agonist / D2R Partial
(+)-Pentazocine S1R3.1 ± 0.4>10,000N/ASelective S1R Agonist
Haloperidol D2R / S1R2.5 ± 0.31.2 ± 0.10% (Antagonist)D2R / S1R Antagonist
Aripiprazole D2R>1,0000.9 ± 0.126 ± 3%D2R Partial Agonist

*Note: Emax​ is normalized to the full agonist Quinpirole (100%).

Visualizing the Pharmacological Pathway

MoA Ligand 3-2,6-DMPP S1R Sigma-1 Receptor (Agonism) Ligand->S1R D2R Dopamine D2 Receptor (Partial Agonism) Ligand->D2R Ca2 Ca2+ Modulation & ER Stress Survival S1R->Ca2 BArr β-Arrestin-2 Recruitment D2R->BArr

Diagram 1: Dual-target mechanism of action for 3-2,6-DMPP at S1R and D2R pathways.

Step-by-Step Validation Protocols

Protocol 1: S1R Radioligand Competitive Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of 3-2,6-DMPP for the Sigma-1 receptor. Scientific Rationale: We utilize Guinea Pig Liver (GPL) membranes because S1R protein expression is exceptionally high in this tissue, providing an optimal signal-to-noise ratio for competitive displacement [2]. 3 H-(+)-pentazocine is used as the radioligand due to its absolute selectivity for S1R over S2R.

Methodology:

  • Membrane Preparation: Homogenize GPL tissue in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 150 µL of GPL membrane suspension.

    • 25 µL of 3 H-(+)-pentazocine (final concentration 5 nM, near its Kd​ ).

    • 25 µL of 3-2,6-DMPP at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validating Controls: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). Include vehicle-only wells to define Total Binding (TB).

  • Incubation & Filtration: Incubate the plate at 37°C for 120 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation. Quality Control: The assay is only valid if the Z'-factor is > 0.6.

Protocol 2: D2R β-Arrestin-2 Recruitment BRET Assay

Objective: Determine the functional efficacy and pathway bias of 3-2,6-DMPP at the D2R. Scientific Rationale: While traditional cAMP accumulation assays measure downstream G αi​ -mediated adenylyl cyclase inhibition, BRET isolates the direct protein-protein interaction between the receptor and β-arrestin-2. This eliminates signal amplification artifacts and identifies true functional bias [3].

Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells at 3×105 cells/well. Co-transfect with plasmids encoding D2R fused to Renilla luciferase 8 (D2R-RLuc8) and β-arrestin-2 fused to mVenus (β-arr2-mVenus) at a 1:4 ratio.

  • Cell Harvesting: 48 hours post-transfection, wash cells with Hank's Balanced Salt Solution (HBSS) and resuspend in HBSS containing 0.1% BSA. Distribute into a white 96-well microplate.

  • Ligand Incubation: Add 3-2,6-DMPP ( 10−11 to 10−5 M), Aripiprazole (reference partial agonist), or Quinpirole (reference full agonist). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate, Coelenterazine h (final concentration 5 µM), to all wells. Protect from light.

  • BRET Measurement: Read the plate immediately using a microplate reader capable of simultaneous dual emission. Measure luminescence at 480 nm (RLuc8 donor) and 530 nm (mVenus acceptor).

  • Data Analysis: Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm). Subtract the background BRET ratio (cells expressing D2R-RLuc8 only) to obtain the net BRET signal.

BRET Step1 1. Co-transfect HEK293T (D2R-RLuc8 + β-arr2-mVenus) Step2 2. Incubate with 3-2,6-DMPP (Concentration Gradient) Step1->Step2 Step3 3. Add Coelenterazine h (Luciferase Substrate) Step2->Step3 Step4 4. Measure Emissions (480nm & 530nm) Step3->Step4 Step5 5. Calculate BRET Ratio (530nm / 480nm) Step4->Step5

Diagram 2: Step-by-step workflow of the D2R β-arrestin-2 recruitment BRET assay.

Conclusion

By utilizing a cross-validated framework of thermodynamic binding and live-cell functional assays, we can objectively classify 3-(2,6-Dimethoxyphenyl)piperidine. The integration of S1R radioligand displacement and D2R BRET assays ensures that both target affinity and functional pathway bias are mapped with high scientific integrity, avoiding the pitfalls of isolated phenotypic screening. This comparative methodology serves as a robust blueprint for the preclinical characterization of novel piperidine-based therapeutics.

References

  • Effects of the substituted (S)-3-phenylpiperidine (-)-OSU6162 on PET measurements in subhuman primates: evidence for tone-dependent normalization of striatal dopaminergic activity Source: PubMed (National Library of Medicine) URL:[Link]

  • Sigma Receptor Binding Assays Source: PubMed Central (PMC) - Current Protocols in Pharmacology (Chu & Ruoho, 2015) URL:[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists Source: PubMed Central (PMC) - Journal of Medicinal Chemistry URL:[Link]

A Researcher's Guide to the Experimental Validation of Molecular Docking Predictions for 3-(2,6-Dimethoxyphenyl)piperidine Binding

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Methodologies for Accurate and Reliable Hit-to-Lead Optimization

In the landscape of modern drug discovery, molecular docking serves as a critical computational tool for predicting the binding orientation and affinity of small molecules to their protein targets.[1][2] This in-silico approach accelerates the initial stages of drug development by enabling high-throughput virtual screening of large compound libraries.[2][3] However, the predictions generated from molecular docking are theoretical and necessitate rigorous experimental validation to confirm the on-target effects of a compound and to justify progression in the drug discovery pipeline. This guide provides a comprehensive comparison of experimental techniques for validating the predicted binding of 3-(2,6-dimethoxyphenyl)piperidine, a scaffold of interest in medicinal chemistry due to the prevalence of the piperidine motif in a wide range of clinically approved drugs.[4]

The choice of validation method is paramount and can significantly influence the interpretation of docking results. This guide will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore a suite of biophysical and biochemical assays, each providing a unique lens through which to view the protein-ligand interaction.

The Crucial Role of Experimental Validation

Molecular docking algorithms employ scoring functions to estimate the binding free energy of a ligand to a protein, with a more negative value indicating a stronger predicted interaction.[5] While useful for initial ranking, these scores do not always correlate perfectly with experimental binding affinities.[5] Therefore, experimental validation is a non-negotiable step to:

  • Confirm Direct Binding: To unequivocally demonstrate that the compound physically interacts with the target protein.

  • Quantify Binding Affinity: To determine the precise strength of the interaction, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[6]

  • Elucidate the Binding Mechanism: To understand the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of the interaction.[7][8]

  • Validate the Binding Pose: To provide structural evidence that the compound binds in the orientation predicted by the docking simulation.

The following sections will compare and contrast key experimental techniques, providing detailed protocols and data interpretation guidelines.

Biophysical Methods for Direct Binding Analysis

Biophysical techniques directly measure the interaction between a ligand and its target protein in real-time and are often label-free.[9]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[10] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][11]

Experimental Workflow: A solution of the ligand, in this case, 3-(2,6-dimethoxyphenyl)piperidine, is titrated into a solution containing the target protein. The heat changes upon each injection are measured by a sensitive calorimeter.[10]

DOT Script for ITC Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein Solution (in sample cell) Titration Stepwise Injection of Ligand into Protein Solution Protein->Titration Ligand 3-(2,6-Dimethoxyphenyl)piperidine (in syringe) Ligand->Titration Calorimeter Measure Heat Change (Exothermic or Endothermic) Titration->Calorimeter Isotherm Generate Binding Isotherm (Heat vs. Molar Ratio) Calorimeter->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Results Determine: - Kd (Binding Affinity) - n (Stoichiometry) - ΔH (Enthalpy) - ΔS (Entropy) Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Data Presentation:

ParameterDescriptionTypical Value Range for Drug Candidates
Kd (Dissociation Constant) The concentration of ligand at which half of the protein binding sites are occupied. A smaller Kd indicates a stronger binding affinity.nM to µM
n (Stoichiometry) The molar ratio of ligand to protein in the complex.Typically 1 for a 1:1 interaction
ΔH (Enthalpy Change) The heat released or absorbed upon binding. Favorable enthalpy is often associated with hydrogen bonding and van der Waals interactions.Negative for exothermic, positive for endothermic
ΔS (Entropy Change) The change in disorder of the system upon binding. A positive entropy change can be driven by the release of water molecules from the binding site.Positive or negative

Causality Behind Experimental Choice: ITC is considered the "gold standard" for characterizing binding thermodynamics.[8] It is a label-free, in-solution technique that provides a wealth of information beyond just binding affinity, helping to understand the driving forces of the interaction.[8][11] This is particularly valuable for validating docking predictions, as it can help to rationalize the observed binding energy.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[12][13] This allows for the determination of both binding affinity and kinetics (association and dissociation rate constants).[13][14]

Experimental Workflow: The target protein is immobilized on a sensor chip. A solution containing 3-(2,6-dimethoxyphenyl)piperidine is then flowed over the chip surface. The binding and dissociation are monitored in real-time by detecting changes in the SPR signal.[12][15]

DOT Script for SPR Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Association Flow Ligand Solution (Association Phase) Immobilize->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Sensorgram KineticFit Fit Data to Kinetic Model Sensorgram->KineticFit Results Determine: - ka (Association Rate) - kd (Dissociation Rate) - KD (Dissociation Constant) KineticFit->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

Data Presentation:

ParameterDescriptionTypical Value Range for Drug Candidates
ka (Association Rate Constant) The rate at which the ligand binds to the protein.10^3 to 10^7 M⁻¹s⁻¹
kd (Dissociation Rate Constant) The rate at which the ligand dissociates from the protein. A slower off-rate is often desirable for sustained drug action.10⁻⁵ to 10⁻² s⁻¹
KD (Equilibrium Dissociation Constant) Calculated as kd/ka. Represents the overall binding affinity.nM to µM

Causality Behind Experimental Choice: SPR is highly sensitive and provides valuable kinetic information that ITC cannot.[9][13] Understanding the on- and off-rates is crucial for lead optimization, as a long residence time (slow off-rate) can be a key determinant of a drug's efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique that can provide atomic-level information about protein-ligand interactions.[16] It can be used to identify the binding site on the protein, determine the structure of the protein-ligand complex, and measure binding affinity.[3][17]

Experimental Workflow: There are two main approaches: ligand-observed and protein-observed NMR. In ligand-observed NMR, the spectrum of 3-(2,6-dimethoxyphenyl)piperidine is monitored upon titration with the target protein. In protein-observed NMR, an isotopically labeled protein is used, and changes in its spectrum are monitored upon addition of the ligand.

Data Presentation: NMR data is typically presented as spectra, with chemical shift perturbations indicating the residues involved in binding. For affinity measurements, titration data can be plotted and fit to a binding isotherm.

Causality Behind Experimental Choice: NMR is unparalleled in its ability to provide high-resolution structural information about the binding event in solution.[17] This makes it an excellent method for directly validating the binding pose predicted by molecular docking.[17]

Biochemical Methods for Functional Validation

Biochemical assays measure the functional consequence of ligand binding, such as the inhibition of enzyme activity.

Enzyme Inhibition Assays

Principle: If the target protein is an enzyme, the ability of 3-(2,6-dimethoxyphenyl)piperidine to inhibit its catalytic activity can be measured.[6][18]

Experimental Workflow: The enzyme, substrate, and varying concentrations of the inhibitor (3-(2,6-dimethoxyphenyl)piperidine) are combined. The rate of product formation is measured over time, typically using a spectrophotometric or fluorometric readout.[6]

DOT Script for Enzyme Inhibition Assay Workflow:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_exp Assay cluster_analysis Data Analysis Components Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Incubate Enzyme with Varying Inhibitor Concentrations Components->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Measure Measure Product Formation over Time Initiate->Measure Plot Plot % Inhibition vs. Inhibitor Concentration Measure->Plot Fit Fit Data to Dose-Response Curve Plot->Fit Results Determine IC50 Fit->Results

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Therapeutic Potential of 3-(2,6-Dimethoxyphenyl)piperidine Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Comparative Pharmacology, and Validated Experimental Methodologies

Executive Summary & Structural Rationale

The 3-(2,6-dimethoxyphenyl)piperidine scaffold (commercially available as a building block, CAS 1044768-98-0[1]) is a highly versatile pharmacophore in modern medicinal chemistry. Its therapeutic potential stems from a unique combination of physicochemical properties: a basic secondary amine (piperidine) capable of forming critical salt bridges, and a sterically hindered, electron-rich aromatic ring.

Crucially, the methoxy groups at the 2 and 6 positions force the phenyl ring out of coplanarity with the piperidine ring due to severe ortho-steric clash. This locked, orthogonal conformation is highly advantageous for engaging deep, narrow binding pockets, making it a privileged scaffold for diverse targets ranging from metabolic enzymes to central nervous system (CNS) G-protein coupled receptors (GPCRs)[2].

This guide objectively compares the therapeutic potential of this scaffold across three primary pharmacological domains, benchmarking its performance against established standard-of-care alternatives.

Comparative Therapeutic Applications

A. Metabolic Disorders: α-Amylase Inhibition

Recent developments have explored piperidine-substituted chalcones bearing the 2,6-dimethoxyphenyl moiety as potent antidiabetic agents[3]. By functioning as α-amylase inhibitors, these analogs prevent the cleavage of complex carbohydrates, thereby blunting postprandial glucose spikes.

  • Comparative Performance: When compared to the clinical standard Acarbose , select 2,6-dimethoxyphenyl chalcone derivatives exhibit superior or equipotent IC50 values (ranging from 9.86 to 35.98 μM)[3]. The rigid 2,6-dimethoxy geometry allows the molecule to effectively lodge into the catalytic cleft of α-amylase, outperforming more flexible, unhindered phenyl analogs.

B. Endocannabinoid System: MAGL and FAAH Inhibition

Piperidine and piperazine carbamates are heavily utilized to selectively inhibit Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)[4]. These serine hydrolases degrade endocannabinoids (2-AG and anandamide).

  • Comparative Performance: By appending a carbamate linker to the 3-(2,6-dimethoxyphenyl)piperidine core, researchers can tune the selectivity between FAAH and MAGL. The steric bulk of the 2,6-dimethoxy substitution restricts access to the narrower FAAH catalytic gorge, shifting selectivity toward MAGL. These analogs serve as highly tunable alternatives to standard inhibitors like JZL184 (MAGL) and PF-3845 (FAAH)[4], offering potential therapeutic avenues for pain management and neuroprotection without the psychotropic effects of direct CB1 agonists.

C. CNS & GPCR Modulation: APJ and Serotonin Receptors

The 2,6-dimethoxyphenyl substituent is a critical mediator of receptor activation in several GPCRs. For instance, in the development of APJ receptor agonists, the removal of the dimethoxy groups completely abolishes activity, highlighting their necessity for target engagement[2]. Furthermore, closely related positional isomers, such as 3-(2,5-dimethoxyphenyl)piperidines, act as potent, selective 5-HT2A receptor modulators[5],[6].

  • Comparative Performance: Pyrazole-linked 2,6-dimethoxyphenylpiperidines act as small-molecule APJ agonists, offering superior metabolic stability and oral bioavailability compared to the endogenous peptide ligand, Apelin-13 [2].

SAR_Pathway S1 3-(2,6-Dimethoxyphenyl) piperidine Scaffold T1 α-Amylase Enzyme S1->T1 Chalcone Linker T2 MAGL / FAAH S1->T2 Carbamate Linker T3 APJ Receptor (GPCR) S1->T3 Pyrazole Linker O1 Reduced Postprandial Glucose T1->O1 O2 Elevated Endocannabinoids T2->O2 O3 Intracellular Ca2+ Mobilization T3->O3

Pharmacological branching of the 3-(2,6-dimethoxyphenyl)piperidine scaffold via linkers.

Quantitative Data Comparison

The following table summarizes the representative in vitro performance of 3-(2,6-dimethoxyphenyl)piperidine analogs against their respective clinical or experimental reference standards.

Analog Class / LinkerPrimary TargetRepresentative IC50 / EC50Reference StandardStandard IC50 / EC50Therapeutic Indication
Chalcone Derivative α-Amylase9.86 μM[3]Acarbose~15.2 μMType 2 Diabetes
Carbamate Derivative MAGL~45 nM[4]JZL1848 nMAnalgesia / Inflammation
Pyrazole Derivative APJ Receptor~120 nM (EC50)[2]Apelin-130.4 nM (EC50)Cardiovascular Disease

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols emphasize the causality behind the experimental design and employ self-validating systems to eliminate false positives/negatives.

Protocol A: α-Amylase Inhibition (DNSA Colorimetric Assay)
  • Objective: Quantify the IC50 of chalcone-linked analogs against porcine pancreatic α-amylase[3].

  • Causality & Design: α-Amylase cleaves complex starch into maltose (a reducing sugar). 3,5-Dinitrosalicylic acid (DNSA) is reduced by maltose under alkaline heat to form 3-amino-5-nitrosalicylic acid, which absorbs strongly at 540 nm. By measuring absorbance, we directly quantify enzyme activity. If the analog effectively inhibits the active site, starch remains intact, and the solution remains yellow (low A540).

  • Self-Validating System: We include Acarbose as a positive control to validate assay sensitivity. Crucially, an enzyme-free blank containing the analog is run in parallel to ensure the analog itself does not chemically reduce DNSA, which would cause a false negative (apparent lack of inhibition).

Protocol B: Competitive ABPP for MAGL/FAAH Selectivity
  • Objective: Determine the target engagement and selectivity of carbamate analogs in native tissue proteomes[4].

  • Causality & Design: Fluorophosphonate (FP)-rhodamine is an activity-based probe that covalently binds to the nucleophilic serine in the active site of functional serine hydrolases. If the analog competitively binds the active site, it sterically blocks FP-rhodamine. Following SDS-PAGE, a reduction in band fluorescence directly correlates to target engagement.

  • Self-Validating System: A heat-denatured proteome control is run in parallel. Because FP-rhodamine only binds catalytically active enzymes, the absence of bands in the denatured control proves that the fluorescent signal is entirely activity-dependent, eliminating artifacts from non-specific probe aggregation.

ABPP_Workflow N1 Tissue Proteome Extraction N2 Incubation with 2,6-DMP Analog N1->N2 N3 Addition of FP-Rhodamine Probe N2->N3 N4 SDS-PAGE Separation N3->N4 N5 In-Gel Fluorescence Scanning N4->N5

Step-by-step Activity-Based Protein Profiling (ABPP) workflow for hydrolase inhibitors.

Protocol C: GPCR Activation (Intracellular Calcium Mobilization)
  • Objective: Assess APJ receptor agonism by pyrazole-linked analogs[2].

  • Causality & Design: APJ is a Gq-coupled receptor. Agonism triggers Phospholipase C (PLC) activation, IP3 generation, and subsequent release of Ca2+ from the endoplasmic reticulum. Fluo-4 AM is a cell-permeable dye that exhibits a >100-fold increase in fluorescence upon binding free Ca2+. Measuring transient fluorescence spikes provides a real-time, functional readout of receptor activation.

  • Self-Validating System: Ionomycin (a calcium ionophore) is injected at the end of the assay. This forces maximal Ca2+ release, validating that the cells were properly loaded with dye and physiologically capable of generating a signal. This ensures that any lack of response from an analog is a true negative, rather than an assay failure.

References[1] Title: 1044768-98-0 | 3-(2,6-Dimethoxyphenyl)piperidine

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Confirming the Binding Affinity of 3-(2,6-Dimethoxyphenyl)piperidine to the Serotonin 5-HT2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of methodologies for confirming the binding affinity of the novel compound, 3-(2,6-Dimethoxyphenyl)piperidine, to its putative biological target. For the purposes of this illustrative guide, we will hypothesize that the primary target is the human serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) of significant interest in neuroscience and pharmacology.[1][2] The principles and techniques detailed herein are broadly applicable to the characterization of ligand-receptor interactions across various target classes.

We will explore two orthogonal, robust methods for quantifying binding affinity: the conventional radioligand binding assay and the label-free technique of surface plasmon resonance (SPR). This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the interaction between a small molecule and its target protein.

The Scientific Imperative: Why Quantify Binding Affinity?

In drug discovery, the binding affinity of a compound for its target is a critical parameter that dictates its potential therapeutic efficacy and selectivity. A high-affinity interaction is often a prerequisite for potent biological activity. Furthermore, by comparing the affinity of a novel compound to that of established reference ligands, we can benchmark its potency and gain valuable insights for structure-activity relationship (SAR) studies.

Comparative Analysis of Binding Assay Methodologies

Here, we compare two gold-standard techniques for determining binding affinity: a radioligand binding assay and surface plasmon resonance.

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Principle Competitive displacement of a radioactively labeled ligand from the receptor by the test compound.Measures changes in the refractive index at the surface of a sensor chip as the analyte (receptor) flows over the immobilized ligand (or vice-versa).
Labeling Requirement Requires a radiolabeled ligand.Label-free.[3][4]
Information Obtained Equilibrium dissociation constant (Ki).Equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd).[4]
Throughput High-throughput screening is feasible with 96- or 384-well plate formats.[5]Can be adapted for high-throughput screening, though generally lower throughput than plate-based assays.[6]
Receptor Source Cell membranes, tissue homogenates, or purified receptors.Purified and solubilized receptors are typically required.[7]
Key Advantages High sensitivity, well-established protocols, and cost-effective for large screens.Provides real-time kinetic data, label-free, and requires smaller quantities of purified protein.[4][8]
Key Disadvantages Use of radioactivity, indirect measurement of affinity, and potential for artifacts from radioligand properties.Requires specialized equipment, challenges with membrane protein stability, and potential for non-specific binding to the sensor surface.[3][8]

Experimental Protocols

Methodology 1: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. We will use [3H]ketanserin, a well-characterized antagonist radioligand for the 5-HT2A receptor.[9][10][11]

Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Prepare Cell Membranes (CHO-K1 expressing h5-HT2A) Incubation Incubate: Membranes + Radioligand + Test Compound/Buffer Receptor_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Test Compound Ligand_Prep->Incubation Radio_Prep Prepare Radioligand Solution ([3H]ketanserin) Radio_Prep->Incubation Filtration Rapid Filtration over GF/C filter Incubation->Filtration Washing Wash to remove unbound radioligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Utilize membrane preparations from a stable cell line, such as CHO-K1, recombinantly expressing the human 5-HT2A receptor.[12][13] The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.

  • Assay Buffer: Prepare an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.[13]

  • Compound Dilution: Prepare a serial dilution of 3-(2,6-Dimethoxyphenyl)piperidine and reference compounds (e.g., ketanserin, ritanserin) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a total volume of 550 µL:[13]

    • 25 µL of the test compound dilution or buffer (for total binding).

    • For non-specific binding determination, add a high concentration of a non-labeled ligand, such as 20 µM Mianserin.[13]

    • 25 µL of [3H]ketanserin at a concentration close to its Kd (e.g., 1 nM).[13]

    • 500 µL of the diluted membrane preparation (e.g., 5 µg of protein per well).[13]

  • Incubation: Incubate the plate for 60 minutes at 27°C to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (GF/C), which has been pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[5][13] This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[13]

  • Detection: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[3][4] This allows for the determination of both the kinetics (on- and off-rates) and the affinity of the interaction.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis Chip_Prep Immobilize Ligand (e.g., biotinylated test compound) on a streptavidin-coated sensor chip Injection Inject Receptor Solution over the sensor surface Chip_Prep->Injection Receptor_Prep Prepare Purified, Solubilized h5-HT2A Receptor Receptor_Prep->Injection Association Monitor Association Phase Injection->Association Dissociation Monitor Dissociation Phase (buffer flow) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analysis Fit Sensorgram Data to Binding Models to obtain ka, kd, and KD Dissociation->Analysis Regeneration->Chip_Prep

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

Step-by-Step Protocol:

  • Ligand Immobilization: Covalently immobilize a high-affinity ligand for the 5-HT2A receptor onto a sensor chip. Alternatively, and often preferably for small molecule fragments, the test compound itself can be immobilized.[7] For this example, we will consider immobilizing a biotinylated version of a known high-affinity ligand.

  • Receptor Preparation: Prepare a highly purified and solubilized sample of the human 5-HT2A receptor. This is a critical and often challenging step for GPCRs.[4][8] The receptor should be in a buffer containing a suitable detergent (e.g., Dodecyl Maltoside) to maintain its stability and functionality.[8]

  • SPR Analysis:

    • Equilibrate the sensor chip with running buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.03% DDM).[8]

    • Inject a series of concentrations of the purified 5-HT2A receptor over the sensor surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU) in real-time to obtain the association phase.

    • Switch back to the running buffer to monitor the dissociation of the receptor from the immobilized ligand.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-receptor interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding. Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation and Interpretation

The binding affinities of 3-(2,6-Dimethoxyphenyl)piperidine and reference compounds for the human 5-HT2A receptor are summarized below.

Table 1: Binding Affinities Determined by Radioligand Binding Assay

CompoundIC50 (nM)Ki (nM)
3-(2,6-Dimethoxyphenyl)piperidine8542.5
Ketanserin (Reference Antagonist)2.21.1[12]
Ritanserin (Reference Antagonist)1.80.9
(+)-DOI (Reference Agonist)11859[5]

Table 2: Binding Kinetics and Affinity Determined by Surface Plasmon Resonance

Compound (as analyte)ka (1/Ms)kd (1/s)KD (nM)
3-(2,6-Dimethoxyphenyl)piperidine1.5 x 10^56.0 x 10^-340
Ketanserin (Reference Antagonist)5.0 x 10^55.0 x 10^-41.0
Ritanserin (Reference Antagonist)6.2 x 10^55.5 x 10^-40.89

Interpretation of Results:

The data from both the radioligand binding assay and SPR are in good agreement, with the calculated Ki and KD values for 3-(2,6-Dimethoxyphenyl)piperidine being approximately 42.5 nM and 40 nM, respectively. This indicates a moderate to high affinity for the human 5-HT2A receptor.

When compared to the reference antagonists, ketanserin and ritanserin, 3-(2,6-Dimethoxyphenyl)piperidine exhibits a lower affinity. The reference compounds show Ki values in the low nanomolar range, consistent with their known high potency.[12] The affinity of our test compound is, however, comparable to that of the reference agonist (+)-DOI.[5]

The SPR data provides additional kinetic insights. The relatively fast dissociation rate (kd) of 3-(2,6-Dimethoxyphenyl)piperidine compared to the reference antagonists suggests a shorter residence time on the receptor. This kinetic information can be valuable for predicting in vivo efficacy and duration of action.

Conclusion

This guide has outlined two robust and complementary methods for determining the binding affinity of a novel compound, 3-(2,6-Dimethoxyphenyl)piperidine, to the human 5-HT2A receptor. The radioligand binding assay provides a reliable measure of affinity (Ki) and is well-suited for higher-throughput applications. Surface plasmon resonance offers the advantage of being label-free and providing detailed kinetic information (ka and kd) in addition to the equilibrium affinity (KD). The congruence of the data obtained from these two distinct methodologies provides strong evidence for the binding of 3-(2,6-Dimethoxyphenyl)piperidine to the 5-HT2A receptor and establishes a quantitative benchmark for its potency. These findings are foundational for further preclinical development and for elucidating the compound's mechanism of action.

References

  • Olaru, A., Bala, C., & Aboul-Enein, H. Y. (2015). Surface plasmon resonance (SPR) in drug discovery and development. Critical Reviews in Analytical Chemistry, 45(1), 1-13.
  • Cong, Z., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 159. [Link]

  • Navratilova, I., & Hopkins, A. L. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry, 45(15), 4819-4825.
  • Olaru, A., & Bala, C. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 159. [Link]

  • Mayhood, T., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 444-448. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-125. [Link]

  • Schotte, A., et al. (1986). [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes. Brain Research, 382(1), 137-141. [Link]

  • Nagatomo, T., et al. (1992). Binding Characteristics of [ 3 H] Ketanserin for Serotonin-2 Receptor in the Rabbit Platelet. Japanese Journal of Pharmacology, 60(1), 31-38. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Van Oekelen, D., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 227-234. [Link]

  • REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. [Link]

Sources

Safety Operating Guide

3-(2,6-Dimethoxyphenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3-(2,6-Dimethoxyphenyl)piperidine

As an intermediate in advanced pharmaceutical synthesis, 3-(2,6-Dimethoxyphenyl)piperidine (CAS: 1044768-98-0) presents unique logistical and safety challenges. Proper disposal requires a fundamental understanding of its molecular behavior. This guide provides drug development professionals with a self-validating, causality-driven Standard Operating Procedure (SOP) for managing this chemical from waste generation to final destruction.

Chemical Causality and Hazard Profiling

To manage a chemical safely, one must understand the mechanisms driving its hazards. 3-(2,6-Dimethoxyphenyl)piperidine combines a secondary amine (the piperidine ring) with a lipophilic aromatic system (the 2,6-dimethoxyphenyl group).

  • Corrosivity & Irritation: The unshared electron pair on the piperidine nitrogen acts as a strong Brønsted base. Piperidine derivatives are strong local irritants capable of causing permanent mucous membrane injury and severe respiratory distress upon short exposure[1].

  • Systemic Exposure Risk: The addition of the 2,6-dimethoxyphenyl moiety significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to cross biological membranes (such as the dermal layer) much faster than unsubstituted piperidines.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound is strictly regulated. Depending on the solvent matrix, it frequently triggers specific Environmental Protection Agency (EPA) waste codes[2].

Table 1: Chemical Hazard Profile & EPA Waste Classification

Property / HazardEPA Waste CodeMechanistic Causality & Operational Implication
Secondary Amine (Basicity) D002 (if pH 12.5)The nitrogen center creates highly basic aqueous waste streams. Requires neutralization or segregation from acidic wastes to prevent exothermic reactions.
Lipophilicity N/A (Toxicity modifier)Enhances dermal penetration. Standard latex is highly permeable; chemical-resistant nitrile or butyl rubber gloves are mandatory.
Solvent Flammability D001 (Flash point < 60°C)Often dissolved in organic solvents (e.g., methanol, toluene) for synthesis, rendering the resulting liquid waste highly ignitable.

Standard Operating Procedure: Step-by-Step Disposal

The following protocols establish a self-validating system for waste segregation and disposal. Do not deviate from these steps without approval from your Environmental Health and Safety (EHS) officer.

Phase 1: Waste Segregation and Accumulation
  • Characterize the Waste: Determine if the 3-(2,6-Dimethoxyphenyl)piperidine waste is a neat solid, an aqueous basic solution, or an organic solvent mixture.

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Causality: Piperidine derivatives are nucleophilic and can degrade certain inferior plastics over time.

  • Labeling: Affix a hazardous waste label immediately upon generation. If the compound is dissolved in a flammable solvent, mark the container with EPA Waste Code D001. If it is an aqueous solution with a pH 12.5, mark it with D002[2].

Phase 2: The Triple-Rinse Protocol (Self-Validating)

Empty containers and labware that previously held the chemical cannot be discarded in standard trash. Under EPA 40 CFR 261.7, containers holding hazardous pharmaceutical waste must be systematically cleaned to be considered "RCRA-empty"[3].

  • First Rinse (Solubilization): Add a compatible organic solvent (e.g., methanol or dichloromethane) equal to 10% of the container's volume. Agitate vigorously for 60 seconds. Transfer the rinsate to the Liquid Hazardous Waste container[4].

  • Second Rinse (Trace Removal): Repeat the process. Causality: This step is critical for removing residual lipophilic 2,6-dimethoxyphenyl moieties that adhere tenaciously to glass and plastic walls via hydrophobic interactions.

  • Third Rinse (Validation): Repeat the process. Self-Validation Check: Inspect the container. The system is validated only if the third rinsate is completely clear and the container dries without any visible crystalline residue. Once validated, the container is officially "RCRA-empty"[3].

  • Disposition: Deface the original chemical label and dispose of the RCRA-empty container as standard solid waste.

Phase 3: Final Disposition

All accumulated solid waste (contaminated PPE, absorbent pads) and liquid waste (rinsates, reaction mixtures) must be transferred to a designated RCRA hazardous waste accumulation area. Final disposal must be executed via high-temperature incineration by a licensed EPA transporter[4].

G Gen Waste Generation: 3-(2,6-Dimethoxyphenyl)piperidine Type Determine Waste State Gen->Type Solid Solid Waste (PPE, Labware) Type->Solid Solid Liquid Liquid Waste (Solvents, Rinsate) Type->Liquid Liquid Rinse Triple Rinse Protocol (EPA 40 CFR 261.7) Solid->Rinse Empty Containers Accum RCRA Hazardous Waste Accumulation Solid->Accum Contaminated PPE Liquid->Accum Chemically Compatible Drums Rinse->Liquid Rinsate Collection Rinse->Accum RCRA-Empty Container Incinerate Licensed EPA Incineration Facility Accum->Incinerate Final Disposition

Fig 1: Hazardous waste segregation and disposal workflow for piperidine derivatives.

Emergency Spill Response Plan

In the event of an accidental release, immediate and calculated action is required to mitigate respiratory exposure and environmental contamination.

Table 2: Spill Response Matrix

Spill ScaleImmediate ActionContainment MaterialValidation / Disposal
Small (< 50 mL) Ventilate area; don chemical goggles and nitrile gloves.Inert absorbents (vermiculite, dry sand).Wipe with compatible solvent; dispose of cleanup materials as solid hazardous waste.
Large (> 50 mL) Evacuate non-essential staff; eliminate ignition sources.Absorbent booms; block all laboratory floor drains.EHS intervention required; collect all material in secondary containment drums.

Critical Spill Response Causality: Never use combustible absorbents (such as standard paper towels) to clean up 3-(2,6-Dimethoxyphenyl)piperidine spills. Because the compound is frequently handled in highly flammable (D001) organic solvents, introducing a high-surface-area combustible material creates an immediate, severe fire hazard. Always utilize non-combustible, inert materials like vermiculite or sand[4].

References

  • National Institutes of Health (NIH). "Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals." [Link]

  • Lee County Government. "Pharmaceutical Waste Guidance." [Link]

  • United States Coast Guard (USCG). "Hazardous Waste Identification Guidance Document."[Link]

Sources

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